4-Bromo-6-(difluoromethyl)pyrimidine
Descripción
Propiedades
IUPAC Name |
4-bromo-6-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAGXBPOPTWSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-Bromo-6-(difluoromethyl)pyrimidine melting point and boiling point
An In-depth Technical Guide to 4-Bromo-6-(difluoromethyl)pyrimidine: Properties, Handling, and Synthetic Applications
Introduction
4-Bromo-6-(difluoromethyl)pyrimidine is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure is strategically designed, combining two key features that are highly sought after in modern drug discovery: the pyrimidine core and the difluoromethyl group. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2][3][4] This is largely due to its ability to mimic the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets, most notably protein kinases.[1][3]
The incorporation of the difluoromethyl (-CF2H) moiety is a deliberate tactic to enhance the pharmacokinetic and pharmacodynamic profile of a lead compound. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H group is a unique bioisostere for hydroxyl, thiol, or even amine functionalities. It can improve metabolic stability, increase lipophilicity for better membrane permeability, and crucially, act as a hydrogen bond donor—an interaction not possible with a -CF3 group.[5][6][7] This guide provides an in-depth overview of 4-Bromo-6-(difluoromethyl)pyrimidine, detailing its physicochemical properties, safe handling protocols, and its application in synthetic methodologies crucial for drug development.
Physicochemical Properties and Safe Handling
While comprehensive experimental data for 4-Bromo-6-(difluoromethyl)pyrimidine is not extensively published, key properties have been reported by chemical suppliers or can be predicted. The compound is known to be a liquid at standard temperature and pressure.[8]
Table 1: Physicochemical Data for 4-Bromo-6-(difluoromethyl)pyrimidine
| Property | Value | Source |
| CAS Number | 1706448-11-4 | [8] |
| Molecular Formula | C₅H₃BrF₂N₂ | [8] |
| Molecular Weight | 208.99 g/mol | [8] |
| Physical Form | Colorless to light yellow liquid | [8][9] |
| Melting Point | Not available (Liquid at room temp.) | - |
| Boiling Point | 239.4 ± 35.0 °C (Predicted) | [9] |
| Density | 1.741 ± 0.06 g/cm³ (Predicted) | [9] |
Storage and Handling
Proper handling and storage are critical due to the compound's reactivity and hazardous nature.
-
Storage: The compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.[8][9]
-
Handling: As a hazardous substance, all handling should be conducted in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[11][12] Avoid inhalation of vapors and any contact with skin or eyes.[10]
Safety Profile
The compound is classified as hazardous, with a GHS06 pictogram indicating toxicity.[8]
-
Signal Word: Danger[8]
-
Hazard Statements:
-
Precautionary Measures: In case of exposure, immediate medical attention is required. Standard first aid for chemical exposure to the skin, eyes, or via inhalation should be followed promptly.[11][13]
Strategic Importance in Medicinal Chemistry
The value of 4-Bromo-6-(difluoromethyl)pyrimidine lies in the synergistic combination of its two core components.
The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry.[1][3] Its prevalence in biologically active molecules stems from its structural similarity to endogenous purines and pyrimidines. This allows pyrimidine-based compounds to function as competitive inhibitors for enzymes that process nucleotide substrates, such as protein kinases. The nitrogen atoms at positions 1 and 3 are excellent hydrogen bond acceptors, facilitating strong and specific binding to target proteins. This has led to the successful development of numerous kinase inhibitors for cancer therapy.[3]
The Difluoromethyl Group: A Bioisosteric Advantage
Fluorine chemistry is a powerful tool for fine-tuning drug properties. The difluoromethyl group, in particular, offers a unique set of advantages:[5]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF2H group resistant to oxidative metabolism at that position. This can increase a drug's half-life and bioavailability.[5][14]
-
Lipophilicity Enhancement: The -CF2H group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[5][6]
-
Hydrogen Bond Donor: The C-H bond in the -CF2H group is polarized by the adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor. This unique capability allows it to mimic the hydrogen bonding of hydroxyl (-OH) or thiol (-SH) groups, enabling novel interactions with target proteins that are not possible with a -CF3 group.[5][7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The bromine atom at the C4 position of the pyrimidine ring serves as a versatile synthetic handle for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for this purpose, allowing for the introduction of a diverse range of aryl and heteroaryl substituents.[15][16][17]
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of 4-Bromo-6-(difluoromethyl)pyrimidine with a generic arylboronic acid.
Objective
To synthesize a 4-aryl-6-(difluoromethyl)pyrimidine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials
-
4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (Ethyl acetate, brine, anhydrous sodium sulfate)
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Causality: The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[17]
-
-
Degassing the Solvent:
-
Add the 1,4-dioxane/water solvent mixture to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. Alternatively, use a freeze-pump-thaw method (3 cycles).
-
Causality: Oxygen must be removed from the reaction mixture because it can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions.
-
-
Addition of Catalyst and Reaction Execution:
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the reaction mixture.
-
Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily provides the active Pd(0) species required to initiate the catalytic cycle via oxidative addition to the bromopyrimidine.[16][18]
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reaction Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the Suzuki-Miyaura coupling protocol.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
4-Bromo-6-(difluoromethyl)pyrimidine stands out as a highly valuable and strategically designed building block for drug discovery and development. Its pyrimidine core provides a proven scaffold for interacting with key biological targets, while the difluoromethyl group offers a sophisticated tool for enhancing metabolic stability and modulating physicochemical properties in ways that are distinct from other fluorinated motifs. The presence of the bromo substituent allows for facile and versatile functionalization through robust synthetic methods like the Suzuki-Miyaura coupling, enabling the rapid generation of diverse compound libraries for screening. For researchers and scientists in the pharmaceutical field, a thorough understanding of the properties, handling, and synthetic utility of this reagent is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
-
Patil, S., Sawant, S., & Panda, S. S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 98(5), 796-820. [Link]
-
Carosati, E., & Cruciani, G. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]
-
Al-Ostath, A. I., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Beni-Suef University Journal of Basic and Applied Sciences, 13(1), 74. [Link]
-
Aouad, M. R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(11), 1599. [Link]
-
Al-Salahi, R., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4983. [Link]
-
Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8849. [Link]
-
Carboni, A., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7040-7089. [Link]
-
Almehizia, A. A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2269. [Link]
-
Bibi, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6525. [Link]
-
Bibi, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. 4-Bromo-6-(difluoromethyl)pyrimidine | 1706448-11-4 [sigmaaldrich.com]
- 9. 4-bromo-6-(difluoromethyl)pyrimidine | 1706448-11-4 [m.chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Monograph: Safety, Handling, and Synthetic Utility of 4-Bromo-6-(difluoromethyl)pyrimidine
Part 1: Introduction & Chemical Identity
The Strategic Value of the Difluoromethyl Motif
In modern drug discovery, 4-Bromo-6-(difluoromethyl)pyrimidine (CAS: 1706448-11-4) is not merely a reagent; it is a strategic scaffold.[1][2] The difluoromethyl (
The 4-bromo substituent provides a versatile handle for functionalization via nucleophilic aromatic substitution (
Chemical Identification Data
| Parameter | Specification |
| Chemical Name | 4-Bromo-6-(difluoromethyl)pyrimidine |
| CAS Number | 1706448-11-4 |
| Molecular Formula | |
| Molecular Weight | 208.99 g/mol |
| Physical State | Liquid (typically) or low-melting solid depending on purity |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Part 2: Critical Hazard Analysis (SDS Core)
WARNING: While some vendors list this compound as a standard irritant, authoritative sources (e.g., Sigma-Aldrich/Merck) classify it under GHS06 (Skull and Crossbones) due to potential acute toxicity. As a Senior Scientist, you must treat this compound with the highest level of containment until site-specific toxicology data proves otherwise.
GHS Classification & Hazard Statements
| GHS Pictogram | Signal Word | Hazard Statement Code | Description |
| ☠️ | DANGER | H301 | Toxic if swallowed. |
| ☠️ | DANGER | H311 | Toxic in contact with skin. |
| ☠️ | DANGER | H331 | Toxic if inhaled. |
| ❗ | WARNING | H315 / H319 | Causes skin irritation / Causes serious eye irritation. |
Mechanism of Toxicity
The toxicity of halogenated pyrimidines often stems from their ability to act as alkylating agents or metabolic disruptors. The 4-bromo position is electrophilic; accidental absorption can lead to covalent modification of biological nucleophiles (proteins/DNA). Furthermore, the difluoromethyl group, while stable, can metabolize under extreme conditions to release fluoride ions, though this is less of a concern than the immediate acute toxicity of the parent molecule [3].
Part 3: Safe Handling & Storage Protocol
This protocol utilizes a self-validating system : the integrity of the compound and the safety of the operator are linked. If the compound degrades (turns yellow/orange/brown), it indicates improper storage, which correlates to a higher risk of volatile HBr release.
Storage Specifications
-
Temperature: -20°C (Freezer).
-
Atmosphere: Inert gas (Argon or Nitrogen). Critical: The compound is moisture-sensitive.[3][4] Hydrolysis of the C-Br bond releases Hydrogen Bromide (HBr) gas, which over-pressurizes vials and corrodes freezer internals.
-
Container: Amber glass with a Teflon-lined septum cap.
Operational Workflow: Risk Assessment
Before uncapping the reagent, follow this logic flow to determine the necessary engineering controls.
Figure 1: Risk Assessment Workflow for handling halogenated pyrimidines. Note the visual check for degradation (HBr release).
Part 4: Synthetic Utility & Reaction Safety
The primary utility of 4-Bromo-6-(difluoromethyl)pyrimidine is its reactivity at the C4 position. The electron-deficient pyrimidine ring activates the C-Br bond for Nucleophilic Aromatic Substitution (
Protocol: Amination (Standardized)
Objective: Displacement of Bromine with a primary amine (R-NH2).
-
Preparation: In a fume hood, dissolve 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv) in anhydrous THF or DMF.
-
Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 equiv). Note: Inorganic bases like
can be used but may require heating. -
Nucleophile: Add the amine (1.1 equiv) dropwise at 0°C to control exotherm.
-
Reaction Monitoring: Warm to RT. Monitor by TLC/LCMS. The product is usually more polar than the starting material.
-
Quench: Dilute with EtOAc, wash with water. Caution: Aqueous wash may contain residual bromides/fluorides.
Reaction Mechanism & Selectivity
The following diagram illustrates why the reaction occurs at C4 and the role of the
Figure 2: SNAr Reaction Pathway. The electron-withdrawing CF2H group at C6 further activates the C4 position for nucleophilic attack.
Part 5: SDS Access & Emergency Response
How to Download the Official SDS
Do not rely on generic data for legal compliance. You must download the specific SDS for the batch you possess.
-
Identify Supplier: Check the bottle label (e.g., Sigma, Combi-Blocks, Enamine).
-
Search Query: Use the specific CAS 1706448-11-4 + SDS + [Supplier Name].
-
Direct Verification:
-
Sigma-Aldrich: (Look for "SDS" button on product page).
-
PubChem: (Check "Safety and Hazards" section).
-
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | IMMEDIATE: Wash with soap and water for 15 min.[3][5][6] The compound is lipophilic and penetrates skin rapidly. Seek medical attention if redness appears. |
| Eye Contact | Rinse cautiously with water for 15 mins.[3][5][6][7] Remove contact lenses.[6][7] Hospital visit required due to potential corneal damage from acidity. |
| Spill (>1g) | Evacuate area. Do not attempt cleanup without a respirator (P100/Organic Vapor). Absorb with vermiculite. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804.[8]
-
Sigma-Aldrich. (2023). Safety Data Sheet for 4-Bromo-6-(difluoromethyl)pyrimidine, CAS 1706448-11-4. Merck KGaA.
-
PubChem. (n.d.). Compound Summary for CAS 1706448-11-4. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. fishersci.dk [fishersci.dk]
- 4. durhamtech.edu [durhamtech.edu]
- 5. 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
The Difluoromethyl Pyrimidine Motif: Synthetic Architectures and Medicinal Utility
[1]
Executive Summary: The "Lipophilic Hydrogen Bond Donor"
In the landscape of modern medicinal chemistry, the difluoromethyl group (
For pyrimidine-based scaffolds—ubiquitous in kinase inhibitors, antivirals, and GPCR ligands—the incorporation of a
-
Metabolic Blocking: It protects the
-carbon from oxidation (unlike ). -
Lipophilicity Modulation: It is less lipophilic than
but more lipophilic than or , allowing for fine-tuning of LogD. -
Hydrogen Bond Donor Capability: The
bond in is sufficiently acidic ( ~25-28 in specific environments, acting as a weak donor) to engage in H-bonding with protein backbone carbonyls, a property completely absent in or .
This guide details the synthetic access to these building blocks and their strategic deployment in drug discovery.[1][2][3]
Physicochemical Profile: vs. The World
The decision to incorporate a difluoromethyl pyrimidine must be data-driven. The table below summarizes the comparative properties of the
| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Hydroxyl ( |
| Electronic Effect | Weak Donor (+I) | Strong Withdrawer (-I) | Moderate Withdrawer (-I) | Donor (+M) / Withdrawer (-I) |
| H-Bond Donor? | No | No | Yes (Weak, C-H) | Yes (Strong, O-H) |
| Lipophilicity ( | 0.56 | 0.88 | 0.11 - 0.40 | -0.67 |
| Metabolic Stability | Low (Oxidation prone) | High | High | Variable (Glucuronidation) |
| Steric Bulk ( | ~22 ų | ~40 ų | ~28 ų | ~10 ų |
Data grounded in comparative bioisostere studies (Zafrani et al., J. Med. Chem. 2017).[4][5]
Synthetic Architectures
Accessing difluoromethyl pyrimidines requires a bifurcated strategy depending on the stage of drug development: De Novo Construction for scale/building blocks, and Late-Stage Functionalization for SAR exploration.
Diagram 1: Synthetic Decision Matrix
The following flow illustrates the logical selection of synthetic methodology.
Caption: Strategic flow for selecting between cyclization and radical functionalization based on scale and regiochemical requirements.
Method A: De Novo Cyclization (The Scalable Route)
For generating core building blocks (e.g., 2-amino-4-difluoromethylpyrimidine), the condensation of amidines with fluorinated
Mechanism:
-
Nucleophilic attack of the amidine nitrogen on the
-keto ester carbonyl. -
Cyclization and dehydration.
Key Reagents:
-
Substrate: Ethyl 4,4-difluoro-3-oxobutanoate (commercially available).
-
Partner: Guanidine, Acetamidine, or substituted Benzamidines.
-
Base: NaOEt or NaOMe.
Method B: Radical C-H Functionalization (Late-Stage)
When a pyrimidine scaffold is already decorated and needs a "magic methyl" swap, Zinc Difluoromethanesulfinate (DFMS) (The Baran Reagent) is the superior choice over Minisci reactions using gaseous
Mechanism (Innate C-H Functionalization):
The reaction proceeds via a radical mechanism where the electron-deficient pyrimidine ring traps the nucleophilic
Caption: Mechanistic pathway of the Baran DFMS radical difluoromethylation on heteroarenes.
Experimental Protocols
Protocol 1: Late-Stage Difluoromethylation (Baran Protocol)
Use this for diversifying existing pyrimidine leads.
Safety Note: tert-Butyl hydroperoxide (TBHP) is an oxidant. Work behind a blast shield. DFMS releases
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv, e.g., 0.5 mmol) and Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).
-
Solvent System: Add Dichloromethane (DCM) and Water (
) in a 2.5:1 ratio (e.g., 2.5 mL DCM / 1.0 mL Water). Note: The biphasic system is crucial for solubilizing the salt and the organic substrate. -
Initiation: Cool the mixture to 0°C (ice bath). Add TBHP (70% aq.[6] solution, 5.0 equiv) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by
NMR (look for doublet around -110 to -125 ppm). -
Workup: Quench with saturated aq.
. Extract with DCM (3x). Wash combined organics with sodium thiosulfate (to remove excess peroxide) and brine. Dry over . -
Purification: Silica gel chromatography. Tip:
products are often slightly less polar than the parent heterocycle.
Protocol 2: De Novo Synthesis of 2-Amino-4-(difluoromethyl)pyrimidine
Use this for creating multi-gram building blocks.
-
Reagents: Guanidine hydrochloride (1.0 equiv), Ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv), Sodium ethoxide (NaOEt, 2.5 equiv), Ethanol (anhydrous).
-
Procedure:
-
Dissolve Guanidine HCl in Ethanol.
-
Add NaOEt solution slowly at 0°C. Stir for 15 min.
-
Add Ethyl 4,4-difluoro-3-oxobutanoate dropwise.
-
Heat to reflux (80°C) for 6–12 hours.
-
-
Isolation: Cool to RT. Neutralize with dilute HCl to pH ~7. Concentrate in vacuo.
-
Purification: Recrystallization from Ethanol/Water or column chromatography.
Medicinal Chemistry Case Study: Kinase Inhibitor Optimization
Scenario: A 2-aminopyrimidine based kinase inhibitor (e.g., a JAK inhibitor analog) shows high potency but poor metabolic stability due to a labile methyl group at the C4 position.
The
-
Metabolic Shielding: The C-F bonds prevent Cytochrome P450 oxidation at that site.
-
Interaction Gain: The C4-
proton can serve as a weak H-bond donor to the gatekeeper residue or backbone carbonyls in the ATP binding pocket, potentially improving selectivity or affinity. -
Solubility: The dipole of the
group often improves aqueous solubility compared to the purely hydrophobic or .
Validation:
-
In Vitro: Measure
(Intrinsic Clearance) in liver microsomes. Expect >2-fold improvement. -
Structural Biology: X-ray crystallography to confirm the C-H...O interaction (distance < 3.2 Å).
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Fujiwara, Y., et al. (2012).[7][8] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[8] Link
-
Fujiwara, Y., et al. (2012).[7][8] "A New Reagent for Direct Difluoromethylation."[6][7][8] Journal of the American Chemical Society, 134(3), 1494–1497. Link
-
O'Hara, F., et al. (2013).[7] "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." Journal of the American Chemical Society, 135(32), 12122–12134.[7] Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 二氟甲烷亚磺酸锌 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Baran difluoromethylation reagent - Enamine [enamine.net]
A Senior Application Scientist's Technical Guide to 4-Bromo-6-(difluoromethyl)pyrimidine: A Versatile Building Block in Modern Medicinal Chemistry
This guide provides an in-depth technical overview of 4-Bromo-6-(difluoromethyl)pyrimidine, a heterocyclic building block of increasing interest to researchers in drug discovery and development. We will move beyond simple data reporting to explore the strategic rationale for its use, plausible synthetic methodologies, and its practical application in creating novel chemical entities.
Core Molecular Identifiers and Physicochemical Properties
Precise identification is the foundation of reproducible science. 4-Bromo-6-(difluoromethyl)pyrimidine is a liquid at room temperature, distinguished by the following key identifiers and properties.[1]
| Property | Value | Source(s) |
| CAS Number | 1706448-11-4 | |
| Molecular Formula | C₅H₃BrF₂N₂ | |
| Molecular Weight | 208.99 g/mol | |
| InChIKey | BIAGXBPOPTWSDT-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C(=NC=N1)Br)C(F)F | |
| Physical Form | Liquid | |
| Storage | -20°C, sealed, away from moisture |
The Strategic Value of the Difluoromethyl Group in Drug Design
The incorporation of a difluoromethyl (-CHF₂) group into a pyrimidine scaffold is a deliberate design choice, not a trivial substitution. For the medicinal chemist, the -CHF₂ group is a powerful tool for modulating molecular properties to enhance therapeutic potential.[1][2]
Expertise in Action: Why Choose -CHF₂?
The -CHF₂ group is considered a valuable bioisostere —a substituent that mimics the steric and electronic properties of another group, while potentially improving the molecule's overall profile.[3][4] Specifically, it serves as a metabolically stable replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) functionalities.[1][2][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[5] Replacing a metabolically vulnerable group (e.g., a methoxy group prone to O-demethylation) with -CHF₂ can block this metabolic "hotspot," extending the drug's half-life and improving bioavailability.[5]
-
Lipophilicity and Permeability: The -CHF₂ group increases the lipophilicity of the parent molecule, which can enhance its ability to cross cellular membranes.[1][2] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system (CNS).
-
Hydrogen Bonding Capacity: Unlike the trifluoromethyl (-CF₃) group, the hydrogen atom in -CHF₂ is acidic enough to act as a weak hydrogen bond donor.[1][3] This unique feature allows it to mimic the hydrogen bonding interactions of a hydroxyl or thiol group within a target protein's binding site, potentially preserving or enhancing binding affinity while improving pharmacokinetic properties.[3]
This combination of metabolic robustness and the ability to engage in specific polar interactions makes the difluoromethyl group a strategic asset for overcoming common challenges in drug development.[1][3]
Synthesis and Mechanistic Considerations
A logical approach would start with a readily available difluoromethylated precursor, such as 1,1-difluoroacetone.
Caption: Plausible synthetic workflow for 4-Bromo-6-(difluoromethyl)pyrimidine.
Causality Behind the Synthetic Choices:
-
Step 1 (Claisen Condensation): This is a classic and reliable method for forming 1,3-dicarbonyl compounds. Using a strong, non-nucleophilic base like sodium hydride ensures efficient deprotonation of the α-carbon of 1,1-difluoroacetone to initiate the condensation with ethyl formate.
-
Step 2 (Cyclocondensation): The reaction of a 1,3-diketone with urea (or thiourea) is a standard and robust method for constructing the pyrimidine core.[6] The choice of base (e.g., sodium ethoxide) is critical to drive the reaction to completion.
-
Step 3 (Halogenation): Conversion of the resulting pyrimidin-2-ol tautomer to the bromide is essential for subsequent functionalization. Phosphorus oxybromide (POBr₃) is a powerful reagent for this transformation.[9] This step would likely install bromine atoms at both the 2- and 4-positions due to the reactivity of the pyrimidine ring.
-
Step 4 (Selective Dehalogenation): The C2-position of a dihalopyrimidine is often more reactive towards nucleophilic substitution and, in some cases, reduction. Careful control of catalytic hydrogenation conditions (catalyst, pressure, base) can often achieve selective removal of the more labile C2-bromide, yielding the desired 4-bromo isomer.
Application as a Versatile Synthetic Intermediate
The true value of 4-Bromo-6-(difluoromethyl)pyrimidine lies in its utility as a synthetic building block. The molecule possesses two key reactive sites: the electron-deficient pyrimidine ring and the bromine atom at the C4 position. The bromine atom is particularly valuable as it serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10][11]
This reaction allows for the precise and efficient formation of a carbon-carbon bond between the pyrimidine core and a vast array of aryl or heteroaryl groups, enabling the rapid synthesis of large libraries of complex molecules for screening in drug discovery programs.[11][12]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol describes a representative, self-validating procedure for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-(difluoromethyl)pyrimidine with a generic arylboronic acid. The success of the protocol is validated by the consumption of starting materials and the formation of a new, less polar product, observable by Thin Layer Chromatography (TLC) and confirmable by Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To synthesize a 4-Aryl-6-(difluoromethyl)pyrimidine derivative.
Materials:
-
4-Bromo-6-(difluoromethyl)pyrimidine (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 eq), the chosen arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. This is a critical step, as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (1,4-dioxane and water) via syringe. Degassing the solvent (e.g., by sparging with nitrogen for 20 minutes) is essential to remove dissolved oxygen.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring and Validation: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the starting bromopyrimidine spot and the appearance of a new, typically less polar, product spot. A co-spot of the reaction mixture with the starting material should show two distinct spots. Further validation can be achieved by taking a small aliquot, diluting it, and analyzing by LC-MS to confirm the presence of the desired product mass.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-Aryl-6-(difluoromethyl)pyrimidine derivative.
This robust protocol provides a reliable pathway for researchers to utilize 4-Bromo-6-(difluoromethyl)pyrimidine as a key intermediate in the synthesis of novel compounds for various therapeutic areas, including oncology and inflammatory diseases, where pyrimidine-based kinase inhibitors are prevalent.[13][14]
References
-
BOC Sciences.
-
BenchChem.
-
National Center for Biotechnology Information, U.S. National Library of Medicine.
-
National Center for Biotechnology Information, U.S. National Library of Medicine.
-
EurekAlert!, American Association for the Advancement of Science.
-
ResearchGate.
-
PubMed, National Center for Biotechnology Information.
-
PubMed, National Center for Biotechnology Information.
-
ResearchGate.
-
National Center for Biotechnology Information, U.S. National Library of Medicine.
-
National Center for Biotechnology Information, U.S. National Library of Medicine.
-
National Center for Biotechnology Information, U.S. National Library of Medicine.
-
ResearchGate.
-
ResearchGate.
-
Vanderbilt University.
-
Google Patents.
-
National Center for Biotechnology Information, U.S. National Library of Medicine.
-
Sigma-Aldrich.
-
ACS Publications.
-
Crysdot LLC.
-
International Journal of Pharmaceutical Sciences Online.
-
Google Patents.
-
Atlantis Press.
-
Google Patents.
-
Frontiers in Chemistry.
-
MDPI.
-
HETEROCYCLES.
-
MDPI.
-
ACS Publications.
-
BenchChem.
-
PubChem.
-
MDPI.
-
ResearchGate.
-
RSC Publishing.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of EGFR Inhibitors Using 4-Bromo-6-(difluoromethyl)pyrimidine
Executive Summary
This application note details the synthetic utility of 4-Bromo-6-(difluoromethyl)pyrimidine as a high-value scaffold for next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. Unlike varying trifluoromethyl (
Chemical Biology & Rationale
The "Fluorine Scan" in Kinase Inhibitors
In EGFR drug discovery, modulating the pKa and lipophilicity of the pyrimidine core is critical for metabolic stability and membrane permeability. While
Why
-
H-Bond Donor: The polarized C-H bond in
can serve as a weak hydrogen bond donor to backbone carbonyls or gated water molecules in the hinge region (e.g., Met790 in T790M mutants). -
Lipophilicity: It increases
less aggressively than , improving solubility profiles.
Comparative Physicochemical Properties[1]
| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |
| Electronic Effect | Electron Donating | Strong Electron Withdrawing | Electron Withdrawing |
| H-Bond Capacity | None | Acceptor (Weak) | Donor (Weak) & Acceptor |
| Metabolic Stability | Low (Oxidation prone) | High | High |
| Lipophilicity ( | 0.56 | 0.88 | 0.65 |
Synthetic Strategy & Workflow
The synthesis of EGFR inhibitors from 4-Bromo-6-(difluoromethyl)pyrimidine primarily relies on the high electrophilicity of the C4 position. The bromine atom at C4 is activated by the electron-withdrawing pyrimidine nitrogens and the
Reaction Pathway Diagram
Figure 1: Synthetic workflow for coupling the difluoromethyl-pyrimidine core with aniline pharmacophores.
Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
This is the critical step for attaching the "hinge-binding" or "hydrophobic tail" aniline to the pyrimidine core.
Reagents:
-
Substrate: 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv)
-
Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv) [Model EGFR pharmacophore]
-
Solvent: Isopropanol (IPA) or n-Butanol (anhydrous)
-
Catalyst/Base:
-Toluenesulfonic acid (p-TSA) (0.1 equiv) OR -Diisopropylethylamine (DIPEA) (2.0 equiv).-
Expert Insight: Acid catalysis (p-TSA) often provides cleaner conversion for electron-deficient pyrimidines by protonating the ring nitrogen (N1/N3), further activating the C4-Br bond.
-
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (
or Ar). -
Dissolution: Add 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 mmol, 209 mg) and 3-Chloro-4-fluoroaniline (1.1 mmol, 160 mg) to the flask.
-
Solvent Addition: Add anhydrous Isopropanol (5 mL, 0.2 M concentration).
-
Catalyst Addition: Add
-TSA monohydrate (0.1 mmol, 19 mg).-
Note: If the aniline is acid-sensitive, swap p-TSA for DIPEA (2.0 mmol) and run in n-Butanol at 100°C.
-
-
Reaction: Heat the mixture to reflux (82°C for IPA) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically spots lower than the starting bromide.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature (RT).
-
Often, the product precipitates as the hydrobromide or tosylate salt.
-
Filter the solid and wash with cold IPA (
mL) and diethyl ether ( mL).
-
-
Workup (Extraction Method - if no precipitate):
-
Concentrate the solvent in vacuo.
-
Redissolve residue in EtOAc (20 mL) and wash with saturated
(20 mL) to neutralize. -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
Yield Expectation: 75–85% isolated yield.
Protocol B: Suzuki-Miyaura Coupling (Alternative C-C Bond Formation)
If the target inhibitor requires a carbon-linked aryl group at C4 instead of an amine (e.g., bi-aryl EGFR inhibitors), a Suzuki coupling is preferred.
Reagents:
-
4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Combine halide, boronic acid, and catalyst in a microwave vial.
-
Add Dioxane and aqueous base. Purge with Argon for 5 mins.
-
Heat at 90°C (oil bath) or 100°C (Microwave) for 1 hour.
-
Filter through Celite, extract with EtOAc, and purify via flash chromatography.
Structural Validation & QC
To ensure the integrity of the synthesized inhibitor, specific spectral signatures of the
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR | Triplet ( | Confirms presence of |
| 19F NMR | Doublet ( | Confirms difluoro substitution; absence of singlet rules out |
| 13C NMR | Triplet at | Confirms Carbon-Fluorine connectivity. |
| HRMS | Verifies elemental composition. |
Mechanism of Action (Binding Mode)
Understanding why we synthesize this molecule helps in designing better derivatives.
Figure 2: Simplified interaction map showing the role of the difluoromethyl group in the ATP binding pocket.
The
Troubleshooting & Safety
-
Regioselectivity: While C4 is most reactive, harsh conditions (Temp > 120°C) may lead to degradation or reaction at C2 if a leaving group is present there (though 4-bromo-6-difluoromethylpyrimidine usually has H at C2).
-
Safety: Brominated pyrimidines are potential sensitizers. The
group is stable, but avoid strong reducing agents (e.g., ) which might defluorinate the side chain. -
Moisture:
reactions are generally tolerant of moisture, but anhydrous solvents are recommended to prevent hydrolysis of the bromide to the pyrimidinone (unreactive byproduct).
References
-
Role of Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Difluoromethyl as a Hydrogen Bond Donor: Zafrani, Y., et al. (2017).[2] Difluoromethyl Group as a Hydrogen Bond Donor: A Strategy for the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 4-Amino-Pyrimidines (General Protocol): Laufer, S., et al. (2016). Lung Cancer: EGFR Inhibitors with Low Nanomolar Activity against a Therapy-Resistant L858R/T790M/C797S Mutant.[3] Angewandte Chemie International Edition. [Link]
Sources
Application Notes & Protocols: Synthesis of Difluoromethyl-Substituted Heterocycles for Agrochemicals
Abstract
The strategic incorporation of the difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a cornerstone of modern agrochemical design. This functional group acts as a unique bioisostere for hydroxyl, thiol, and amine moieties, capable of enhancing metabolic stability, modulating lipophilicity, and participating in hydrogen bonding—a feature absent in its trifluoromethyl counterpart.[1][2][3][4] These properties can significantly improve the efficacy, bioavailability, and binding affinity of active ingredients.[5] This guide provides an in-depth analysis of prevalent synthetic strategies for accessing difluoromethyl-substituted heterocycles, complete with field-proven protocols, mechanistic insights, and comparative data for researchers in agrochemical discovery and development.
The Physicochemical Impact of the Difluoromethyl Group in Agrochemical Design
The difluoromethyl group is more than a simple fluorinated analogue; its distinct electronic properties offer a nuanced tool for molecular optimization. Unlike the highly lipophilic and electron-withdrawing trifluoromethyl (–CF₃) group, the –CF₂H moiety possesses a polarized C–H bond, rendering the hydrogen atom acidic and capable of acting as a hydrogen bond donor.[4][6] This unique characteristic allows for novel interactions with biological targets, potentially leading to enhanced potency and selectivity.[3]
Furthermore, the introduction of a –CF₂H group provides a moderate increase in lipophilicity (logP) and can significantly enhance a molecule's resistance to oxidative metabolism by protecting adjacent C-H bonds, thereby extending its biological half-life.[1][3][5] These combined effects make difluoromethylation a critical strategy in the rational design of next-generation fungicides, herbicides, and insecticides.[1][5]
Core Synthetic Strategies: A Mechanistic Overview
The introduction of a –CF₂H group onto a heterocyclic core can be broadly categorized into four primary approaches, each with distinct advantages depending on the substrate, desired regioselectivity, and stage of the synthetic sequence.
-
Radical Difluoromethylation: Involves the generation of a difluoromethyl radical (•CF₂H), which is then trapped by a (hetero)aromatic system. This is often the preferred method for late-stage C–H functionalization.[7][8]
-
Transition Metal-Catalyzed Cross-Coupling: Utilizes catalysts (e.g., Palladium, Nickel, Copper) to forge a C–CF₂H bond between a pre-functionalized heterocycle (e.g., halide, boronic acid) and a difluoromethyl source.[6][9]
-
Nucleophilic Difluoromethylation: Employs a difluoromethyl anion equivalent (e.g., generated from TMSCF₂H) to attack an electrophilic center on the heterocycle.[1][10]
-
Electrophilic & Carbene-Based Difluoromethylation: Involves the reaction of an electron-rich heterocycle with an electrophilic difluoromethylating agent or the insertion of a difluorocarbene (:CF₂) into an N-H, O-H, or S-H bond.[1]
Radical C–H Difluoromethylation: Protocols & Applications
Direct C–H difluoromethylation via a radical pathway is exceptionally powerful for modifying complex heterocycles without the need for pre-functionalization.[7] Modern methods often employ photoredox catalysis or chemical radical initiators under mild conditions, showing broad functional group tolerance.[8][11] A prominent and user-friendly reagent for this transformation is Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS).[12]
Causality Behind Experimental Choices:
The selection of a radical approach is often driven by the desire for atom economy and the ability to functionalize otherwise inert C–H bonds. The regioselectivity is typically governed by the electronic properties of the heterocyclic substrate, with the nucleophilic •CF₂H radical preferentially attacking electron-deficient sites, a principle inspired by Minisci-type reactions.[8][12] The use of an oxidant like potassium persulfate (K₂S₂O₈) or a photocatalyst is crucial for generating the key •CF₂H radical from its precursor.
Caption: General workflow for radical C–H difluoromethylation.
Protocol 3.1: Direct C–H Difluoromethylation of Caffeine using DFMS
This protocol describes the direct difluoromethylation of caffeine, a common heterocyclic scaffold, at the C8 position.
Materials:
-
Caffeine (1.0 mmol, 194.2 mg)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) (1.5 mmol, 389.2 mg)[12]
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol, 540.6 mg)
-
Trifluoroacetic acid (TFA) (2.0 mmol, 150 µL)
-
Solvent: Acetonitrile (CH₃CN, 5 mL) and Water (H₂O, 5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, heating mantle/oil bath, condenser.
Procedure:
-
To a 25 mL round-bottom flask, add caffeine (194.2 mg), DFMS (389.2 mg), and K₂S₂O₈ (540.6 mg).
-
Add a magnetic stir bar, followed by acetonitrile (5 mL) and water (5 mL).
-
Stir the suspension and add trifluoroacetic acid (150 µL).
-
Attach a condenser and heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Maintain stirring at 80 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the pure 8-(difluoromethyl)caffeine.
Safety Precautions: Handle trifluoroacetic acid in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
| Parameter | Radical C-H Difluoromethylation |
| Key Reagents | Zn(SO₂CF₂H)₂, NaSO₂CF₂H, CF₂HSO₂NHNHBoc |
| Typical Yields | 40-91%[11][12] |
| Advantages | High functional group tolerance, late-stage applicability, no pre-functionalization needed. |
| Limitations | Regioselectivity can be an issue with complex substrates, potential for multiple additions.[13] |
Transition Metal-Catalyzed Difluoromethylation
Cross-coupling reactions offer a highly reliable and regioselective method for installing a difluoromethyl group. These reactions are particularly valuable when a specific isomer is required. Nickel and Palladium catalysts are frequently used to couple (hetero)aryl halides or triflates with a difluoromethyl source.[6][14]
Causality Behind Experimental Choices:
This strategy is chosen for its predictable regioselectivity, which is dictated by the position of the leaving group (e.g., -Br, -Cl, -OTf) on the heterocyclic ring. The choice of catalyst and ligand is critical; for example, ligands like RuPhos or XPhos are often used in palladium catalysis to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6][9] The use of an inert atmosphere (Nitrogen or Argon) is mandatory to prevent the degradation of the organometallic catalyst and intermediates.
Caption: Simplified transition metal catalytic cycle.
Protocol 4.1: Nickel-Catalyzed Difluoromethylation of a Heteroaryl Chloride
This protocol is adapted from methodologies for coupling (hetero)aryl chlorides with chlorodifluoromethane (ClCF₂H), a cost-effective difluoromethyl source.[14]
Materials:
-
Heteroaryl chloride (e.g., 2-chloro-6-methylpyridine) (1.0 mmol, 127.6 mg)
-
Nickel(II) chloride ethylene glycol complex (NiCl₂(dme)) (10 mol%, 22 mg)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%, 32.2 mg)
-
Zinc powder (3.0 mmol, 196.2 mg)
-
Sodium iodide (NaI) (2.0 mmol, 299.8 mg)
-
Chlorodifluoromethane (ClCF₂H) source (e.g., gas cylinder or precursor)
-
Solvent: N,N-Dimethylacetamide (DMA), anhydrous (5 mL)
-
Schlenk flask or sealed pressure vessel, inert atmosphere (N₂ or Ar) supply.
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add NiCl₂(dme) (22 mg), dtbbpy (32.2 mg), zinc powder (196.2 mg), and NaI (299.8 mg) to a dry Schlenk flask or pressure vessel equipped with a stir bar.
-
Substrate Addition: Add the heteroaryl chloride (127.6 mg) followed by anhydrous DMA (5 mL).
-
Reaction Setup: Seal the vessel securely. Purge the headspace with inert gas.
-
Reagent Introduction: Carefully introduce chlorodifluoromethane gas into the vessel (approx. 2-3 equivalents, pressure and vessel dependent) or add a chemical precursor that generates ClCF₂H. (Note: ClCF₂H is an ozone-depleting substance and should be handled with appropriate containment and according to regulations). [6]
-
Reaction: Place the vessel in a heating block or oil bath pre-heated to 60 °C. Stir vigorously for 18-24 hours.
-
Work-up: After cooling to room temperature, carefully vent any excess pressure. Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired difluoromethylated heterocycle.
| Parameter | Transition Metal-Catalyzed Cross-Coupling |
| Key Reagents | Sources: ClCF₂H, [(DMPU)₂Zn(CF₂H)₂]. Catalysts: Ni(cod)₂, Pd(dba)₂. |
| Typical Yields | 60-95%[14] |
| Advantages | Excellent and predictable regioselectivity, applicable to a wide range of aryl halides. |
| Limitations | Requires inert atmosphere, catalyst and ligand cost, potential for catalyst poisoning by certain functional groups. |
Application in Agrochemical Synthesis: The Pyrazole Fungicide Core
Many top-selling fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[15][16][17] The synthesis of these vital building blocks demonstrates the practical application of difluoromethylation chemistry.
Caption: Synthesis of a key pyrazole fungicide intermediate.
The synthesis typically begins with the cyclocondensation of a difluorinated ketoester with methylhydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed to the carboxylic acid and subsequently converted to the highly reactive acyl chloride, ready for amide coupling with various aniline moieties to produce a library of potential fungicides.[15][16]
Conclusion
The synthesis of difluoromethyl-substituted heterocycles is a dynamic and enabling field within agrochemical research. While classical methods remain useful, the development of radical C–H functionalization and advanced transition-metal catalyzed protocols has significantly expanded the toolkit for chemists.[6][7] These modern techniques allow for the late-stage introduction of the –CF₂H group, accelerating the discovery and optimization of new, more effective crop protection agents. The protocols and insights provided herein serve as a practical guide for harnessing the power of difluoromethylation in the creation of innovative agrochemicals.
References
-
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9, 4192-4208. [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
-
Zhang, Y., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Synthesis of Difluoromethylated Heterocycle. [Link]
-
Li, P., et al. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(9), 1144-1153. [Link]
-
ACS Publications. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis. [Link]
-
Wang, F., et al. (2020). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 11(1), 515. [Link]
-
ProQuest. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Molecules, 27(17). [Link]
-
ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]
-
Royal Society of Chemistry. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]
-
University of Birmingham Research Portal. (2024). Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. [Link]
-
PubMed. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7069-7117. [Link]
-
ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. [Link]
-
University of Münster. (2024). Chemists develop New method for introducing fluorinated components into molecules. [Link]
-
National Institutes of Health. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 26(11), 3326. [Link]
-
ACS Publications. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(22), 9130–9133. [Link]
-
ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. [Link]
-
Royal Society of Chemistry. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10, 26867-26871. [Link]
-
Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. [Link]
-
Morressier. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. [Link]
-
National Institutes of Health. (2021). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 23(15), 5896–5900. [Link]
-
ResearchGate. (2025). Difluoromethylation of N-heterocyclic biomolecules. [Link]
- Google Patents. (n.d.). EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.
-
National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 4116. [Link]
-
ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]
-
National Institutes of Health. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 24(13), 11100. [Link]
-
ResearchGate. (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Chinese Chemical Society. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct difluoromethylation of heterocycles using difluoroacetic acid [morressier.com]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ProQuest [proquest.com]
- 17. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-(difluoromethyl)pyrimidine
Introduction: Navigating the Synthesis of Electron-Deficient Aminopyrimidines
The synthesis of substituted aminopyrimidines is a cornerstone of medicinal chemistry and materials science, as this scaffold is a key component in a multitude of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), particularly in terms of substrate scope and reaction conditions.[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-Bromo-6-(difluoromethyl)pyrimidine, a challenging yet important substrate due to the strong electron-withdrawing nature of the difluoromethyl group.
The presence of the difluoromethyl (CF2H) group significantly modulates the electronic properties of the pyrimidine ring, rendering it highly electron-deficient.[3] While this electronic feature can enhance the susceptibility of the ring to nucleophilic attack, it also presents unique challenges for the palladium-catalyzed coupling reaction. This guide will delve into the mechanistic considerations, provide a robust and optimized experimental protocol, and offer insights into troubleshooting and reaction optimization for this specific transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting potential issues. The generally accepted catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-Bromo-6-(difluoromethyl)pyrimidine), forming a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl > OTf.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle. The presence of electron-withdrawing groups on the aryl ring has been shown to accelerate the reductive elimination step.[6]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Bromo-6-(difluoromethyl)pyrimidine with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
4-Bromo-6-(difluoromethyl)pyrimidine
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., XPhos Pd G3)[7]
-
Bulky biarylphosphine ligand (e.g., XPhos, tBuXPhos)[8]
-
Sodium tert-butoxide (NaOtBu) or another suitable non-nucleophilic base (e.g., LHMDS, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (argon or nitrogen), combine 4-Bromo-6-(difluoromethyl)pyrimidine (1.0 equiv), the amine (1.2 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 equiv) to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the pyrimidine substrate) via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific amine and catalyst system. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 6-(difluoromethyl)pyrimidin-4-amine.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of 4-Bromo-6-(difluoromethyl)pyrimidine hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Source | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Pre-catalysts like XPhos Pd G3 often provide more consistent results and faster reaction times.[7] If using a Pd(0) source like Pd₂(dba)₃, no pre-activation is needed. |
| Ligand | XPhos (4 mol%) or tBuXPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands are generally required for the amination of electron-deficient heteroaryl halides to promote reductive elimination and prevent catalyst deactivation.[8] |
| Base | Sodium tert-butoxide (1.4 equiv) | A strong, non-nucleophilic base is essential for deprotonating the amine. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[8] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | These are common solvents for Buchwald-Hartwig reactions. The choice may depend on the solubility of the starting materials and the desired reaction temperature. |
| Temperature | 80-110 °C | The electron-deficient nature of the substrate may allow for milder conditions compared to less activated aryl bromides. However, optimization is key. |
| Amine Stoichiometry | 1.2 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or inappropriate ligand/base combination. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Screen different ligands, bases, and higher temperatures. Consider using a pre-catalyst. |
| Side Product Formation (e.g., Hydrodehalogenation) | Competing reduction of the aryl bromide. | This can be more prevalent with certain amines. Optimizing the ligand-to-palladium ratio or switching to a different ligand system can mitigate this side reaction. |
| Decomposition of Starting Material | Base-sensitive functional groups on the amine or pyrimidine. | If the substrate is sensitive to strong bases like NaOtBu, consider using a weaker base such as K₃PO₄ or Cs₂CO₃, which may necessitate a higher reaction temperature. |
Conclusion
The Buchwald-Hartwig amination provides a reliable and efficient pathway for the synthesis of N-substituted 6-(difluoromethyl)pyrimidin-4-amines. The electron-withdrawing difluoromethyl group activates the pyrimidine ring, making this transformation highly feasible. Success is contingent on the judicious selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, and an appropriate base. The protocol and guidelines presented in this application note serve as a robust starting point for researchers in drug discovery and materials science to access this valuable class of compounds.
References
-
Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]
-
Examples of palladium-catalysed amination of reactive heteroaryl chlorides. ResearchGate. [Link]
-
Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Access to Chiral Hydropyrimidines through Palladium-Catalyzed Asymmetric Allylic C-H Amination. Angewandte Chemie International Edition. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research. [Link]
-
A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
-
Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
avoiding debromination side reactions in palladium catalysis
Status: Operational Ticket Type: Technical Troubleshooting & Optimization Subject: Mitigation of Hydrodehalogenation (Debromination) in Pd-Catalysis
Diagnostic Triage: Is it Debromination?
Before altering reaction parameters, confirm the side reaction. Low yield does not always equal debromination.[1]
Symptom Checklist:
Figure 1: Diagnostic logic flow to isolate hydrodehalogenation from other catalytic failures.
The Mechanism: Why is my Bromine vanishing?
Core Concept: Debromination is rarely a random event; it is a competitive pathway driven by
In a successful cycle, the Palladium(II) intermediate undergoes Reductive Elimination to form the C-N or C-C bond.[2] In the failure mode, the Pd(II) center picks up a hydride (H
Common Hydride Sources:
-
The Amine (Buchwald-Hartwig): Primary amines with
-hydrogens can undergo -hydride elimination if the coupling is slow. -
The Solvent (Suzuki/General): Alcohols (isopropanol, ethanol) are excellent hydride donors via
-elimination. -
Water/Formate: Trace impurities acting as reducing agents.
Figure 2: The bifurcation point. Path A leads to product; Path B leads to debromination via hydride transfer.
Troubleshooting Scenarios (Q&A)
Scenario A: Buchwald-Hartwig Amination
User Question: "I am coupling a primary amine with an aryl bromide. I see 30% conversion to the debrominated arene. Why?"
Technical Analysis:
Primary amines are notorious for binding to Palladium and then undergoing
Solution Protocol:
-
Switch Ligands: Move to bulky, electron-rich dialkylbiaryl phosphines.
-
Recommendation:BrettPhos or RuPhos .[5] These ligands are sterically demanding, which accelerates the reductive elimination (C-N bond formation) and physically crowds out the geometry required for
-hydride elimination.
-
-
Upgrade Precatalyst: Stop using Pd
(dba) or Pd(OAc) . Use Buchwald G3 or G4 precatalysts .-
Reasoning: G3/G4 precatalysts generate the active mono-ligated Pd(0) species immediately upon deprotonation. This bypasses the induction period where "naked" Pd species might decompose or catalyze side reactions.
-
Data Comparison:
| Ligand System | Primary Amine Scope | Risk of Debromination |
|---|---|---|
| BINAP / DPPF | Limited | High (Slow reductive elimination) |
| Xantphos | Good (for heterocycles) | Moderate |
| BrettPhos / RuPhos | Excellent | Low (Fast reductive elimination) |
Scenario B: Suzuki-Miyaura Coupling
User Question: "I'm using isopropanol/water as a solvent for a green chemistry process, but my aryl bromide is turning into benzene."
Technical Analysis: Secondary alcohols like isopropanol are classic hydride donors. If the transmetallation step (transfer of the boron group) is slow, the Pd(II)-Ar intermediate will oxidize the isopropanol to acetone, picking up a hydride in the process.
Solution Protocol:
-
Solvent Swap: Switch to aprotic polar solvents.
-
Base Selection: Switch from alkoxides (NaOtBu) to inorganic bases (K
PO or K CO ). Alkoxides can act as immediate hydride sources or promote -elimination in alkyl-Pd intermediates.
Scenario C: Polyhalogenated Substrates
User Question: "I have a dibromo-arene. I want to couple only one site, but I get a mixture of mono-product and debrominated byproduct."
Technical Analysis: This is a selectivity issue. The catalyst is active enough to insert, but if the boronic acid concentration is low (or addition is slow), the catalyst sits waiting and eventually reduces.
Solution Protocol:
-
Stoichiometry Control: Use a slight excess of the boronic acid (1.1 equiv) to ensure transmetallation is faster than reduction.
-
Temperature: Lower the temperature. Debromination often has a higher activation energy than the desired cross-coupling with highly active catalysts.
-
Catalyst: Use Pd(PPh
) for high selectivity (less active, less likely to "chew up" the second bromide) or a G3-XPhos system at room temperature.
Standardized Experimental Protocols
Protocol A: High-Fidelity Buchwald-Hartwig (Anti-Debromination)
Use this when standard conditions yield reduced byproducts.
-
Preparation:
-
Dry all glassware overnight. Use an inert atmosphere (Argon/Nitrogen) glovebox or Schlenk line.
-
-
Reagents:
-
1.0 equiv Aryl Bromide.[1]
-
1.2 equiv Primary Amine.
-
1.4 equiv NaOtBu (Sodium tert-butoxide).
-
Catalyst: 1-2 mol% RuPhos Pd G4 (or BrettPhos Pd G4).
-
-
Solvent:
-
Anhydrous Toluene or Dioxane (0.2 M concentration).
-
-
Execution:
-
Add solid reagents to the vial.
-
Evacuate and backfill with Argon (3x).[11]
-
Add solvent via syringe.
-
Stir at 80 °C for 1-4 hours. Note: Higher activity catalysts allow lower temperatures; do not overheat if not necessary.
-
-
Validation:
-
Filter through a silica plug (elute with EtOAc).
-
Analyze ratio of Product : Reduced Arene via GC-FID.
-
Protocol B: Solvent Screening for Suzuki Coupling
Use this to determine if your solvent is the hydride source.
Run three parallel reactions with 1 mol% catalyst (e.g., XPhos Pd G3):
-
Vial A: Isopropanol/Water (2:1) – The Control (High Risk)
-
Vial B: THF/Water (4:1) – Moderate Risk
-
Vial C: Toluene (Anhydrous) + K
PO (solid) – Low Risk (Heterogeneous base)
If Vial C shows <5% debromination while Vial A shows >20%, the solvent system is the root cause.
References
-
Mechanistic Origins of Hydrodehalogenation
-
Buchwald Precatalyst Generations (G3/G4)
-
Title: "G3 and G4 Buchwald Precatalysts" (Technical Overview).[1]
- Source: Sigma-Aldrich / Merck Technical Library.
-
-
Preventing Debromination in Aqueous Media
-
Fluorinated Substrates & Water
Sources
- 1. enamine.net [enamine.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-6-(difluoromethyl)pyrimidine Intermediates
Welcome to the Technical Support Center for the purification of 4-Bromo-6-(difluoromethyl)pyrimidine and its intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find practical, field-tested advice presented in a question-and-answer format to directly address the challenges you may encounter during the purification of this compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your purification strategies effectively.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, it's crucial to understand the nature of 4-Bromo-6-(difluoromethyl)pyrimidine. Its structure, featuring a pyrimidine core, a bromine atom, and a difluoromethyl group, dictates its behavior during synthesis and purification.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₅H₃BrF₂N₂ | - |
| Molecular Weight | 208.99 g/mol | - |
| Physical Form | Liquid | Distillation may be a viable purification method. |
| Purity (Typical) | ~96% | Indicates the presence of impurities that need to be removed for high-purity applications. |
| Storage | -20°C, sealed, away from moisture | Suggests potential sensitivity to hydrolysis or degradation at room temperature. |
| Polarity | Moderately polar | Influences choice of chromatography stationary and mobile phases. |
| Hydrogen Bonding | The CF₂H group is a weak hydrogen bond donor.[1] | This can affect its interaction with protic solvents and silica gel. |
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of 4-Bromo-6-(difluoromethyl)pyrimidine.
Q1: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
A1: Colored impurities in pyrimidine synthesis often arise from complex side reactions or degradation of starting materials or the product, especially when heat is applied.
-
Probable Cause: High-temperature reactions can lead to the formation of polymeric or degradation byproducts. The presence of residual starting materials or catalysts can also contribute to discoloration.
-
Solution: Activated Carbon Treatment Activated carbon is highly effective at adsorbing colored impurities due to its high surface area and porous structure.
Experimental Protocol:
-
Dissolve the crude 4-Bromo-6-(difluoromethyl)pyrimidine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at room temperature.
-
Add a small amount of activated carbon (typically 1-2% by weight of the crude product).
-
Stir the mixture for 15-30 minutes.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the celite pad with a small amount of the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Q2: I am observing co-elution of my desired product with an impurity during column chromatography. How can I improve the separation?
A2: Co-elution is a common challenge, especially when impurities have similar polarities to the target compound.
-
Probable Impurities:
-
Isomers: Depending on the synthetic route, positional isomers (e.g., 2-Bromo-6-(difluoromethyl)pyrimidine) could be formed. The separation of isomers can be particularly challenging due to their similar physical properties.[2][3]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Hydrolysis Products: The difluoromethyl group can be sensitive to certain conditions and may hydrolyze. The pyrimidine ring itself can also be susceptible to hydrolysis.
-
-
Solutions:
-
Optimize the Mobile Phase: A shallow gradient of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. A slow, gradual increase in the polar solvent concentration can enhance the separation of closely eluting compounds.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For challenging separations, particularly with isomers, more advanced techniques like Centrifugal Partition Chromatography (CPC) might be necessary.[2]
-
Derivatization: In some cases, derivatizing the impurity or the product can alter its polarity, making separation easier. However, this adds extra steps to the synthesis.
-
Q3: My product seems to degrade on the silica gel column. What are the signs and how can I prevent this?
A3: The difluoromethyl group can be sensitive, and some fluorinated compounds may degrade on acidic silica gel.
-
Signs of Degradation:
-
Streaking or tailing of the product spot on TLC.
-
The appearance of new, more polar spots on TLC after the material has been on the column for some time.
-
Low overall recovery from the column.
-
It has been noted that some N-difluoromethylated intermediates can be unstable and transform during silica gel chromatography.[4]
-
-
Solutions:
-
Deactivate the Silica Gel: Treat the silica gel with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in the eluent. This neutralizes the acidic sites on the silica surface, preventing degradation of sensitive compounds.
-
Use an Alternative Stationary Phase: As mentioned in Q2, alumina can be a good alternative.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the product sit on the column for extended periods.
-
Q4: I am struggling to get my compound to crystallize. What should I do?
A4: Since 4-Bromo-6-(difluoromethyl)pyrimidine is a liquid at room temperature, traditional recrystallization may not be the primary purification method for the final product but can be very effective for solid intermediates. If you are working with a solid intermediate that is proving difficult to crystallize:
-
Probable Cause: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation.
-
Solutions:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heating the mixture to get a clear solution and then allowing it to cool slowly can induce crystallization. For brominated pyrimidines, recrystallization from n-hexane has been reported to be effective.
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If you have a small amount of pure solid, adding a "seed crystal" to a supersaturated solution can initiate crystallization.
-
III. Experimental Protocols
Here are detailed protocols for the most common and effective purification methods for 4-Bromo-6-(difluoromethyl)pyrimidine intermediates.
Protocol 1: Flash Column Chromatography
This is the most common method for purifying moderately polar organic compounds.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point.
-
Initial Eluent: 95:5 Hexane:Ethyl Acetate
-
Final Eluent: 80:20 Hexane:Ethyl Acetate (adjust as needed based on TLC analysis).
-
Step-by-Step Procedure:
-
TLC Analysis: Determine the appropriate eluent system by running a TLC of the crude material. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. .
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent mixture, collecting fractions.
-
Gradually increase the proportion of ethyl acetate in the eluent to elute the 4-Bromo-6-(difluoromethyl)pyrimidine.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization (for solid intermediates)
Recrystallization is an excellent technique for obtaining highly pure solid materials.
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system (see Q4 above). For brominated pyrimidines, n-hexane is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of 4-Bromo-6-(difluoromethyl)pyrimidine intermediates.
Caption: General purification workflow for 4-Bromo-6-(difluoromethyl)pyrimidine intermediates.
V. References
-
García-García, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(53), 32065-32071. Available at: [Link]
-
Li, G., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4158. Available at: [Link]
-
A Study of the Synthesis of 20-Trifluoromethyl Pyrimidines. (n.d.). CORE. Available at: [Link]
-
Makarov, I. S., et al. (2023). Monofluoromethylation of N-Heterocyclic Compounds. International Journal of Molecular Sciences, 24(24), 17593. Available at: [Link]
-
N-Difluoromethylation of N-heterocycles. (n.d.). ResearchGate. Available at: [Link]
-
Jee, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7071-7117. Available at: [Link]
-
Molecules. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI. Available at: [Link]
-
Isomer separation by CPC chromatography. (n.d.). RotaChrom. Available at: [Link]
-
Hu, J. (2015). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books. Available at:
-
Separation and sequencing of the sequence isomers of pyrimidine deoxypentanucleoside tetraphosphates by high-performance liquid chromatography. (1980). PubMed. Available at: [Link]
-
Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes. (2017). ACS Publications. Available at: [Link]
-
Suggested pathway for difluoromethylation of pyrimidines. (n.d.). ResearchGate. Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (n.d.). RSC Advances. Available at: [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers. Available at: [Link]
-
The Qualitative Separation of Purines, Pyrimidines, and Nucleosides by Paper Chromatography. (n.d.). SciSpace. Available at: [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). Nature Communications, 11(1), 633. Available at: [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI. Available at: [Link]
-
pyrimidine: it's diverse biological activities and methods of synthesis. (2024). ResearchGate. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. hub.rotachrom.com [hub.rotachrom.com]
- 3. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for SNAr on Difluoromethyl Pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of solvent choice for Nucleophilic Aromatic Substitution (SNAr) reactions on difluoromethyl-substituted pyrimidines. The unique electronic properties of the difluoromethyl group present both opportunities and challenges in these critical transformations.
The Critical Role of the Solvent in SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry for constructing C-N, C-O, and C-S bonds. The pyrimidine core is a privileged scaffold in numerous approved drugs, and the difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl, thiol, or amine moieties, capable of modulating a compound's metabolic stability, lipophilicity, and binding interactions.[1] The potent electron-withdrawing nature of the CF₂H group strongly activates the pyrimidine ring towards SNAr, facilitating the reaction.
However, the success of an SNAr reaction—defined by its rate, yield, and chemoselectivity—is profoundly dependent on the choice of solvent. The solvent dictates the solubility of reactants, stabilizes charged intermediates, and modulates the reactivity of the nucleophile. An improper solvent can lead to sluggish reactions, decomposition, or the formation of intractable side products. This guide is designed to help you navigate these complexities and rationally select the optimal solvent for your specific system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of an SNAr reaction on a difluoromethyl pyrimidine?
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Addition: The nucleophile attacks an electron-deficient carbon atom on the pyrimidine ring that bears a suitable leaving group (e.g., F, Cl, Br, or a sulfone). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
The electron-withdrawing pyrimidine ring nitrogens and the difluoromethyl group stabilize the negative charge of the Meisenheimer complex, making the initial nucleophilic attack the rate-determining step.[4]
Q2: Why are polar aprotic solvents the standard choice for SNAr reactions?
Polar aprotic solvents are generally the best choice because they enhance the reactivity of the nucleophile.[2][5]
-
Characteristics: These solvents (e.g., DMF, DMSO, NMP, acetonitrile) possess large dipole moments and high dielectric constants but lack acidic protons (like O-H or N-H bonds).[6]
-
Mechanism of Action: They effectively solvate the counter-ion of the nucleophilic salt (e.g., K⁺, Na⁺) but do not form strong hydrogen bonds with the anionic nucleophile.[7] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate compared to protic solvents.[5][8] In contrast, polar protic solvents (like water or ethanol) form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its nucleophilicity.[9]
Q3: Which position on a difluoromethyl pyrimidine is most susceptible to attack?
The regioselectivity is complex and depends on the overall substitution pattern.
-
General Rule for Dihalopyrimidines: In 2,4-dihalopyrimidines, the C4 position is typically more electrophilic and reacts faster than the C2 position.[4][10] Similarly, in 2,5-dihalopyrimidines, the C2 position is generally more reactive.[4]
-
Influence of Other Substituents: This selectivity can be reversed by the electronic properties of other substituents on the ring. For instance, a strong electron-donating group at the C6 position can make the C2 position more reactive than the C4 position.[10]
-
Predictive Tools: For complex or novel substrates, analyzing the Lowest Unoccupied Molecular Orbital (LUMO) map using quantum mechanics can be a powerful tool to predict the most electrophilic site for nucleophilic attack.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incorrect Solvent Class: Use of a non-polar (e.g., toluene, hexane) or polar protic (e.g., ethanol, water) solvent is suppressing nucleophile reactivity.[9][12] | 1. Switch to a polar aprotic solvent. DMSO, DMF, or NMP are excellent starting points due to their high polarity and solvating power.[3] Acetonitrile (MeCN) or THF can also be effective, particularly if side reactions are an issue in more polar solvents. |
| 2. Insufficient Temperature: The activation energy for the reaction has not been overcome at the current temperature. | 2. Increase the reaction temperature. Many SNAr reactions require heating, often between 80-150 °C.[13] Ensure your chosen solvent has a sufficiently high boiling point. | |
| 3. Poor Solubility: One or more reactants are not fully dissolved, limiting the effective concentration. | 3. Select a solvent with a higher dielectric constant. DMSO (ε=47) and NMP (ε=32) have superior solvating power for salts compared to THF (ε=7.5).[14][15] See Table 1 for comparison. | |
| Side Product Formation (e.g., hydrolysis, decomposition) | 1. Reactive Solvent: The solvent itself is acting as a nucleophile (e.g., using an alcohol solvent can lead to ether byproducts).[16] | 1. Choose a non-nucleophilic solvent. Switch from alcohols or water to DMF, DMSO, THF, or dioxane. |
| 2. Presence of Water: Trace water in the solvent or reagents is hydrolyzing the activated pyrimidine or reacting with a strong base. | 2. Use anhydrous solvents and reagents. Dry solvents over molecular sieves or purchase high-purity anhydrous grades. Run the reaction under an inert atmosphere (N₂ or Ar). | |
| 3. Decomposition at High Temperature: The substrate or product is unstable at the required reaction temperature, especially in high-boiling solvents like DMSO or NMP. | 3. Use a lower-boiling solvent. Consider acetonitrile or THF and conduct the reaction in a sealed tube or microwave reactor to safely reach temperatures above the solvent's boiling point.[13] | |
| Difficulty with Product Isolation / Solvent Removal | 1. High-Boiling Solvent: DMF (b.p. 153 °C), DMSO (b.p. 189 °C), and NMP (b.p. 202 °C) are difficult to remove under standard rotary evaporation. | 1. Perform an aqueous workup. These solvents are water-miscible. Dilute the reaction mixture with a large volume of water and extract the product with an immiscible organic solvent (e.g., ethyl acetate, DCM). Multiple extractions may be necessary. |
| 2. Consider alternative solvents. For smaller-scale reactions, using a more volatile solvent like acetonitrile (b.p. 82 °C) or THF (b.p. 66 °C) can simplify purification, if they provide sufficient reactivity. |
Table 1: Properties of Common Solvents for SNAr Reactions[6][14][15][17]
| Solvent | Abbreviation | Dielectric Constant (ε at 20°C) | Boiling Point (°C) | Type | Key Characteristics & Considerations |
| Dimethylformamide | DMF | 37 | 153 | Polar Aprotic | Excellent solvent for many SNAr reactions. Can decompose near its boiling point. Water miscible. |
| Dimethyl Sulfoxide | DMSO | 47 | 189 | Polar Aprotic | Highly polar, excellent solvating power for salts. Very high boiling point can be difficult to remove. Hygroscopic. |
| N-Methyl-2-pyrrolidone | NMP | 32 | 202 | Polar Aprotic | Similar to DMF but with a higher boiling point and greater stability. Good for high-temperature reactions. |
| Acetonitrile | MeCN | 38 | 82 | Polar Aprotic | Lower boiling point makes for easier removal. Less prone to side reactions than DMF/DMSO but may be less effective for challenging substrates. |
| Tetrahydrofuran | THF | 7.5 | 66 | Polar Aprotic | "Borderline" polarity.[6] Good for reactions with highly reactive nucleophiles or when trying to temper reactivity. Can be made anhydrous. |
| Ethanol | EtOH | 25 | 78 | Polar Protic | Generally avoided due to H-bonding which deactivates nucleophiles.[8] May be used for specific solvolysis reactions where the solvent is the intended nucleophile. |
Key Experimental Protocols
Protocol 4.1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical SNAr reaction between a chloro-difluoromethyl-pyrimidine and a primary amine.
Materials:
-
4-Chloro-2-(difluoromethyl)pyrimidine (1.0 eq)
-
Primary amine nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 eq)
-
Anhydrous DMF (or other selected solvent)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (N₂), add 4-chloro-2-(difluoromethyl)pyrimidine and the chosen solvent (to achieve a concentration of ~0.1-0.5 M).
-
Add the primary amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Workup: Dilute the mixture with ethyl acetate and wash with water (3x) to remove the DMF and salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 4.2: Decision Workflow for Solvent Selection & Optimization
For a novel substrate, a systematic approach is crucial. This workflow guides the rational selection and optimization of the reaction solvent.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). Google AI.
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps. [Link]
-
Aromatic Nucleophilic Substitution (SNAr) Mechanism. (2021). YouTube. [Link]
-
Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). PMC. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC. [Link]
-
18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. (n.d.). PMC. [Link]
-
Optimization of different solvents for the model reaction. (n.d.). ResearchGate. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. (n.d.). University of York. [Link]
-
A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. (2023). ResearchGate. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. [Link]
-
Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango. [Link]
-
Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl) methyl. (2022). CCS Chemistry. [Link]
-
How do you distinguish the polarity of organic solvent? (2014). ResearchGate. [Link]
-
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. [Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Chemistry Portal. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). MDPI. [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]
-
CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. (2022). Royal Society of Chemistry. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. theorango.com [theorango.com]
- 9. youtube.com [youtube.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Low Reactivity of 4-Bromo Pyrimidines in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge in medicinal chemistry: the unexpectedly low reactivity of 4-bromo pyrimidines in palladium-catalyzed cross-coupling reactions. As pyrimidine cores are central to a vast number of FDA-approved drugs, successfully functionalizing these scaffolds is of paramount importance.[1] This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions, empowering you to make informed decisions to overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the reactivity of halogens on a pyrimidine ring position-dependent?
The reactivity of a halogen on a pyrimidine ring is fundamentally dictated by the electronic properties of the ring itself. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms.[2][3] This deficiency is not uniform across the ring; it is most pronounced at the C2, C4, and C6 positions. This electron-poor nature makes these positions more susceptible to the initial, often rate-limiting, oxidative addition step in a palladium-catalyzed coupling cycle.
The generally accepted order of reactivity for halogenated positions on the pyrimidine ring is C4(6) > C2 > C5 .[4][5]
-
C4 and C6 Positions: These are the most electron-deficient and, therefore, the most reactive sites for cross-coupling.[4][5]
-
C2 Position: This position is also activated but generally less so than C4/C6.[5]
-
C5 Position: This position is the least electron-deficient and consequently the least reactive in standard cross-coupling reactions.[4]
This inherent reactivity profile is a critical starting point for synthetic strategy and for diagnosing unexpected results.
Q2: I thought 4-bromo pyrimidines were supposed to be reactive. Why is my reaction failing?
While the C4 position is electronically activated, several factors can conspire to reduce the reactivity of a 4-bromo pyrimidine, leading to sluggish or failed reactions:
-
Steric Hindrance: Bulky substituents at the C5 position can physically block the palladium catalyst from accessing the C4-Br bond, dramatically slowing the crucial oxidative addition step.
-
Coordinating Substituents: If your pyrimidine contains other nitrogen-based heterocycles or functional groups (e.g., unprotected amines, triazoles), they can chelate to the palladium center. This can "poison" the catalyst, sequestering it in an inactive state and preventing it from participating in the catalytic cycle.
-
Poor Solubility: Poly-aromatic or highly crystalline pyrimidine substrates may have poor solubility in common reaction solvents, especially as the reaction proceeds and the product, which may be even less soluble, begins to form.[6][7] This insolubility prevents the substrate from accessing the catalyst in the solution phase.
-
Sub-optimal Reaction Conditions: The "standard" conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) that work for more reactive aryl bromides are often insufficient for challenging heteroaromatic substrates. The low reactivity of the C-Br bond in your specific substrate may require a more potent catalyst system, a stronger base, or higher temperatures.
Q3: For a new 4-bromo pyrimidine substrate, which coupling reaction should I start with: Suzuki, Buchwald-Hartwig, or Sonogashira?
There is no single "best" reaction; the choice depends on the desired bond formation (C-C, C-N, or C-C≡C). However, here are some guiding principles:
-
Suzuki-Miyaura Coupling (C-C): This is often the most robust and versatile starting point due to the commercial availability of a vast array of boronic acids and the development of highly active catalyst systems. It is generally a good first choice for creating carbon-carbon bonds.
-
Buchwald-Hartwig Amination (C-N): This reaction is powerful for installing amine functionalities. However, it can be sensitive to the steric and electronic properties of both the 4-bromo pyrimidine and the amine coupling partner. Success often hinges on selecting the right specialized ligand.[8][9]
-
Sonogashira Coupling (C-C≡C): This is the go-to method for introducing alkyne groups. Reactions with aryl bromides are known to be more challenging than with aryl iodides and typically require higher temperatures to drive the oxidative addition step.[10][11]
For any of these reactions, a preliminary small-scale screen of catalysts, ligands, and bases is highly recommended when working with a new, potentially challenging 4-bromo pyrimidine substrate.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Scenario 1: Failed Suzuki-Miyaura Coupling
"My Suzuki coupling of a 4-bromo pyrimidine with an arylboronic acid is returning only starting material, even after heating for 24 hours. What should I do next?"
This is a classic problem indicating that the catalytic cycle is stalled, most likely at the oxidative addition step. Here is a systematic approach to troubleshoot the issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Detailed Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Boronic Acid: Boronic acids can degrade on the shelf via protodeborylation, especially if they are heterocyclic. Confirm the purity of your boronic acid by NMR or run a control reaction with a simple, reactive partner like bromobenzene to ensure it's active.[12]
-
Base and Solvent: Ensure your base (e.g., K₃PO₄) is finely ground and dry. Use strictly anhydrous and thoroughly degassed solvents. Oxygen can degrade the Pd(0) active catalyst.
-
-
Upgrade Your Catalyst System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates.
-
Switch to Modern Ligands: The oxidative addition of Pd(0) to the C-Br bond is the slow step. This step is dramatically accelerated by using bulky, electron-rich phosphine ligands.[12][13] These ligands stabilize the electron-rich Pd(0) center and promote its insertion into the C-Br bond.
-
Use Pre-catalysts: Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3, RuPhos Pd G3) are air-stable and generate the active Pd(0) species more reliably and efficiently in situ. They are strongly recommended over older sources like Pd(OAc)₂ or PdCl₂(dppf).
-
-
Optimize the Base and Solvent:
-
Base: If a mild base like Na₂CO₃ fails, switch to a stronger one. Potassium phosphate (K₃PO₄) is an excellent choice for Suzuki reactions. In particularly difficult cases, cesium carbonate (Cs₂CO₃) can be effective.[6]
-
Solvent: The solvent can influence both solubility and reaction rates. Screen common Suzuki solvents like 1,4-dioxane, toluene, and DMF.[7] For substrates with poor solubility, a higher-boiling solvent like DMF or DMA can be beneficial, allowing for higher reaction temperatures.
-
| Parameter | Recommendation for Low Reactivity | Rationale |
| Pd Source | Use a modern pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G3) | Air-stable, provides a reliable source of active Pd(0)L. |
| Ligand | Bulky, electron-rich phosphines (XPhos, SPhos, RuPhos) | Accelerates the rate-limiting oxidative addition step.[13] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases that effectively facilitate transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, DMF | Aprotic solvents that are stable at high temperatures. |
Scenario 2: Failed Buchwald-Hartwig Amination
"I'm trying to couple a primary aniline to my 4-bromo pyrimidine using Pd(OAc)₂/BINAP, but I'm only getting trace product and catalyst decomposition."
This suggests an issue with catalyst activity, stability, or an inappropriate choice of base.
-
Catalyst and Ligand Selection are Key:
-
While BINAP is a classic ligand, a wide range of more specialized ligands have been developed for C-N coupling.[14] For electron-deficient heterocycles like pyrimidines, ligands such as Xantphos (for its wide bite angle) or bulky phosphines like tBuDavePhos can be more effective.[15]
-
Again, using an air-stable pre-catalyst is preferable to generating the catalyst from Pd(OAc)₂ or Pd₂(dba)₃ in situ.
-
-
Base Selection is Crucial:
-
Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Cesium carbonate (Cs₂CO₃) is another strong option that is sometimes better tolerated by sensitive functional groups.[14][16] Weaker bases like K₂CO₃ are generally insufficient.
-
-
Check for Inhibiting Functional Groups:
-
Ensure your aniline coupling partner does not have acidic protons (e.g., unprotected phenols or carboxylic acids) that will quench the strong base.
-
If your pyrimidine substrate has other potential coordinating sites, this can inhibit the catalyst. Sometimes, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can overcome this inhibition.
-
| Parameter | Recommendation for Low Reactivity | Rationale |
| Pd Source | Pd₂(dba)₃ or pre-catalysts | Reliable sources for generating the active Pd(0) catalyst. |
| Ligand | Xantphos, tBuDavePhos, Josiphos-type ligands | Specialized ligands designed to facilitate C-N reductive elimination. |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required for amine deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential for stability. |
Scenario 3: Failed Sonogashira Coupling
"My Sonogashira reaction between a 4-bromo pyrimidine and a terminal alkyne is very slow and gives a low yield at 60°C."
The C-Br bond is significantly less reactive than a C-I bond in Sonogashira couplings. The primary issue is almost always the slow rate of oxidative addition, which requires more forcing conditions.[10]
-
Increase the Reaction Temperature: This is the simplest and often most effective solution. Sonogashira reactions involving aryl bromides frequently require temperatures of 80-110°C to proceed at a reasonable rate.[10][17]
-
Ensure Anhydrous and Anaerobic Conditions: The Sonogashira reaction is particularly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling), consuming your starting material and generating impurities. The amine base and solvent must be rigorously degassed.
-
Consider a Copper-Free System: While the copper(I) co-catalyst (typically CuI) is standard, it can sometimes facilitate side reactions.[18] Several "copper-free" Sonogashira protocols have been developed. These often use a palladium catalyst with a more electron-rich ligand and a base like cesium carbonate or an amine like pyrrolidine.
-
Ligand Choice: While Pd(PPh₃)₂Cl₂ is the classic catalyst, systems employing more electron-donating and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can accelerate the reaction at lower temperatures.
Relative Reactivity Diagram
Caption: General reactivity trend for cross-coupling on the pyrimidine ring.
Key Experimental Protocols
Protocol: High-Yield Suzuki Coupling of a Challenging 4-Bromo Pyrimidine
This protocol employs a modern pre-catalyst and optimized conditions to maximize the chances of success with a low-reactivity substrate.
Materials:
-
4-Bromo pyrimidine substrate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-bromo pyrimidine, arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Catalyst Addition: Briefly open the vessel under positive inert gas flow and add the XPhos Pd G3 pre-catalyst. The pre-catalyst is air-stable, but this minimizes atmospheric exposure of the reaction mixture.
-
Reaction: Seal the vessel tightly and place it in a pre-heated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the challenging nature of the substrate, the reaction may require 12-24 hours for full conversion.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Vertex AI Search.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.Benchchem.
- Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activ
- Diagnosing issues with a failed Suzuki coupling?Reddit r/Chempros.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones.Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra.PubMed.
- New Approach to the Practical Synthesis of Tri- or Tetrasubstituted Pyrimidine Deriv
- Application Notes and Protocols for the Buchwald-Hartwig Amin
- Failed suzuki coupling, any suggenstions?Reddit r/Chempros.
- Pyrimidine synthesis.Organic Chemistry Portal.
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones.PMC.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.PMC.
- Technical Support Center: Troubleshooting Dehalogen
- Pyrimidines.University of York.
- How can I solve my problem with Suzuki coupling?
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines.[Source not specified].
- Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines.IJCRT.org.
- Sonogashira troubleshooting help needed.Reddit r/Chempros.
- Buchwald-Hartwig Coupling.Organic Synthesis.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.MDPI.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides.NIH.
- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine.
- Cross Section Calculations for Electron- Impact Ionization of Pyrimidine Molecule and its Halogenated Deriv
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science (RSC Publishing).[Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes.PMC.
- Sonogashira Coupling.Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- Brainstorming a Buchwald-Hartwig coupling.Reddit r/Chempros.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.Benchchem.
- Suzuki Coupling.Organic Chemistry Portal.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction.Beilstein Journals.
- Heterocyclic Bases.[Source not specified].
- Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold.MDPI.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Heterocyclic Bases [tud.ttu.ee]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimal Storage of Fluorinated Pyrimidines
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with fluorinated pyrimidines. This resource provides in-depth, field-proven insights into the stable storage of critical compounds like 5-Fluorouracil (5-FU), Capecitabine, and Tegafur, helping you to mitigate degradation and ensure the integrity of your experiments.
Understanding Degradation: The "Why" Behind the Protocol
To effectively prevent degradation, it is crucial to first understand the chemical instabilities inherent to fluorinated pyrimidines. Degradation is not a random process; it is a series of predictable chemical reactions influenced by environmental factors.
5-Fluorouracil (5-FU): A Tale of pH and Temperature
5-FU is particularly susceptible to hydrolytic degradation, with the rate and pathway heavily dependent on the pH of the solution.
-
Alkaline Hydrolysis: In basic solutions (pH 8.5-9), the initial degradation step is the hydration of the C5-C6 double bond, leading to 5,6-dihydro-5-fluoro-6-hydroxyuracil.[1] This is followed by either defluorination to form 5-hydroxyuracil or cleavage of the pyrimidine ring.[1] A subsequent breakdown of the ring releases urea and ultimately forms highly cardiotoxic impurities such as 2-fluoro-3-oxopropanoic acid (FOPA) and fluoroacetaldehyde (Facet).[1][2] Commercial formulations are often buffered to a pH of 8.6-9.0 to maximize stability.[3]
-
Acidic Hydrolysis: In acidic conditions (pH 5-7), 5-FU also undergoes noticeable hydrolysis.[4][5] This acidic breakdown occurs spontaneously, though the interactions are generally weak.[4]
-
Temperature-Induced Precipitation: At low temperatures, particularly refrigeration (4°C), 5-FU has a tendency to crystallize out of solution, especially at higher concentrations (10 mg/mL and 50 mg/mL).[6] This precipitation can occur in as little as 24 hours.[7]
dot graph TD; A[5-Fluorouracil] -->|Alkaline Hydrolysis (pH 8.5-9)| B(5,6-dihydro-5-fluoro-6-hydroxyuracil); B --> C{Ring Cleavage}; C --> D[Urea]; C --> E[2-fluoro-3-oxopropanoic acid (FOPA)]; E --> F[Fluoroacetaldehyde (Facet)]; A -->|Acidic Hydrolysis (pH 5-7)| G(Hydrolysis Products);
end
Caption: Simplified degradation pathway of 5-Fluorouracil.
Capecitabine and Tegafur: The Prodrug Perspective
Capecitabine and Tegafur are both prodrugs that are converted to 5-FU in the body.[8][9][10] Their stability profiles are therefore distinct from 5-FU in their solid, pre-administration forms.
-
Capecitabine: This compound is susceptible to degradation under acidic and alkaline hydrolysis, as well as oxidative conditions and high temperatures (exceeding 100°C).[11][12][13][14] While it is unstable under highly acidic conditions in vitro, it is generally absorbed intact in the stomach.[15]
-
Tegafur: Tegafur is bioactivated to 5-FU by cytochrome P-450 enzymes in the liver.[8][10][16] As a solid, it is considered stable, but solutions may discolor upon storage.[17]
Recommended Storage Conditions
Adherence to appropriate storage conditions is the primary defense against the degradation of fluorinated pyrimidines.
| Compound | Form | Recommended Temperature | Humidity | Light Protection |
| 5-Fluorouracil | Injectable Solution | 20°C to 25°C (68°F to 77°F).[18][19] Avoid refrigeration (2-8°C) due to risk of precipitation.[6] | Store in a dry place. | Protection from light is recommended. |
| Capecitabine | Tablets | 20°C to 25°C (68°F to 77°F).[15][20] | Store in a dry location.[20] | Store away from light.[20] |
| Tegafur | Powder | Store in a cool, dry, well-ventilated area.[17] | Store in a dry location. | Store away from light.[17] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the handling and storage of fluorinated pyrimidines.
Issue 1: Precipitation observed in 5-FU solution after refrigeration.
-
Question: I stored my 5-FU solution (50 mg/mL) at 4°C and now there are visible crystals. Is the product still usable?
-
Answer: No, the product should not be used. The crystals are precipitated 5-FU, which can lead to inaccurate dosing.[6] This is a known issue, especially with higher concentrations of 5-FU stored at refrigerated temperatures.[7] To prevent this, store 5-FU solutions at a controlled room temperature (20-25°C).[18][19] If you need to prepare solutions in advance, they can be frozen at -20°C for extended periods and then thawed, but should be stored at room temperature or 5°C ± 3°C for a limited time post-thawing, with careful visual inspection for any precipitation.[18][19]
Issue 2: Discoloration of Tegafur solution.
-
Question: I prepared a solution with Tegafur powder and noticed it has developed a slight yellow tint after a few days of storage. What does this indicate?
-
Answer: Discoloration of Tegafur solutions upon storage is an indication of potential degradation.[17] While the exact degradation products may vary, it is a sign that the chemical integrity of the compound may be compromised. It is recommended to use freshly prepared solutions of Tegafur whenever possible. If storage is necessary, it should be for a minimal duration, protected from light, and in a cool environment.[17]
Issue 3: Unexpected variability in experimental results using Capecitabine.
-
Question: My recent experiments with Capecitabine have shown inconsistent results. Could storage be a factor?
-
Answer: Yes, improper storage can lead to the degradation of Capecitabine and affect its potency, leading to result variability. Capecitabine tablets should be stored at room temperature (20-25°C) in a dry place and protected from light.[15][20] Ensure the container is tightly closed to prevent moisture ingress.[20] Avoid storing in areas with high humidity, such as bathrooms, as this can accelerate degradation.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded];
}
Caption: A logical workflow for troubleshooting storage issues.
Frequently Asked Questions (FAQs)
-
Q1: Can I freeze 5-FU solutions for long-term storage?
-
A1: Yes, studies have shown that 5-FU solutions (e.g., 8 mg/mL in 0.9% sodium chloride) can be frozen at -20°C for up to 79 days without significant degradation.[18][19] After thawing, they can be stored at 5°C ± 3°C for up to 28 days.[18][19] However, it is crucial to visually inspect for any precipitation after thawing and before use.
-
-
Q2: Why is the pH of 5-FU injections important?
-
Q3: Is it necessary to handle Capecitabine tablets with gloves?
-
A3: Yes, it is recommended to wear gloves when handling Capecitabine tablets to avoid direct skin contact.[21] Although it is a prodrug, it is a potent pharmaceutical agent, and minimizing exposure is a standard safety practice.
-
-
Q4: What type of container is best for storing Tegafur?
-
A4: Tegafur powder should be stored in its original, tightly sealed container.[17] For laboratory use, polyethylene or polypropylene containers are suitable.[17][22] Glass containers are also an option.[17][22] The key is to ensure the container is impervious, break-resistant, and protects the contents from light and moisture.[17][22]
-
References
-
Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 446-462. Available at: [Link]
-
Patel, D. R., & Patel, M. M. (2018). Method development, degradation pathway and kinetic of capecitabine. International Journal of Pharmaceutical Chemistry and Analysis, 5(3), 133-140. Available at: [Link]
-
Al-Bagawi, A. H., & Al-Ghamdi, A. A. (2017). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nanoscience and Nanotechnology, 7(1), 1-7. Available at: [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Available at: [Link]
-
Patel, D. R., & Patel, M. M. (2018). Method development, degradation pathway and kinetic of capecitabine. Academia.edu. Available at: [Link]
-
Reddy, G. S., et al. (2022). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Journal of Chromatographic Science, 60(9), 834-846. Available at: [Link]
-
Isonishi, S., et al. (2014). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 6(3), 1529-1543. Available at: [Link]
-
Lemaire, L., et al. (1992). Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug. British Journal of Cancer, 66(1), 119-127. Available at: [Link]
-
Amiri-Kordestani, L., et al. (2015). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Current Colorectal Cancer Reports, 11(4), 224-232. Available at: [Link]
-
PubChem. (n.d.). Tegafur-Uracil. National Center for Biotechnology Information. Available at: [Link]
-
North Central Ohio Chapter of the Oncology Nursing Society. (2023). Capecitabine. Available at: [Link]
-
Al-Bagawi, A. H., & Al-Ghamdi, A. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available at: [Link]
-
Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. Available at: [Link]
-
Galanti, L., et al. (2012). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy, 65(5), 380-385. Available at: [Link]
-
PubChem. (n.d.). Capecitabine. National Center for Biotechnology Information. Available at: [Link]
-
Martel, S., et al. (2001). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie Clinique, 20(2), 119-124. Available at: [Link]
-
Re-Meninger, M., et al. (2018). Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor. Cancer Chemotherapy and Pharmacology, 81(4), 697-705. Available at: [Link]
-
Garrett, E. R., & Nestler, H. J. (1979). Structure of 3-acetyl-5-fluorouracil (5-FU): Implication for Its Rearrangements During Hydrolysis and Upon Heating. Journal of Pharmaceutical Sciences, 68(5), 556-560. Available at: [Link]
-
Santa Cruz Biotechnology. (n.d.). Tegafur. Available at: [Link]
-
Perelman School of Medicine at the University of Pennsylvania. (n.d.). Capecitabine (Xeloda®). Abramson Cancer Center. Available at: [Link]
-
Galanti, L., et al. (2012). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy, 65(5). Available at: [Link]
-
electronic medicines compendium (emc). (2022). Fluorouracil 50 mg/ml Injection. Available at: [Link]
-
Patel, D. R., & Patel, M. M. (2018). Method development, degradation pathway and kinetic of capecitabine. Semantic Scholar. Available at: [Link]
-
Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal, 13(2), 107-110. Available at: [Link]
-
Reddy, G. S., et al. (2023). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Molecules, 28(14), 5437. Available at: [Link]
-
Garrett, E. R., Nestler, H. J., & Somodi, A. (1979). Kinetics and mechanisms of hydrolysis of 5-halouracils. The Journal of Organic Chemistry, 44(23), 4160-4165. Available at: [Link]
-
Vincke, B. J., et al. (1987). Stability of commercial solutions of 5-fluorouracil for continuos infusion in an ambulatory pump. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 459-465. Available at: [Link]
-
Dr. Oracle. (2025). What precautions need to be taken when handling Xeloda (capecitabine)? Available at: [Link]
-
Namekata, T., et al. (2000). Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro. Clinical Cancer Research, 6(11), 4409-4415. Available at: [Link]
-
Dine, T., et al. (1999). Effects of PVC bags sterilization process on the 5-fluorouracil stability. Biomaterials, 20(9-10), 967-972. Available at: [Link]
-
Shah, P., et al. (2020). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug Discoveries & Therapeutics, 14(4), 180-186. Available at: [Link]
-
ResearchGate. (n.d.). Bioactivation of tegafur to give 5-FU and subsequent metabolism of 5-FU... Available at: [Link]
-
Vincke, B. J., et al. (1989). Extended stability of 5-fluorouracil and methotrexate solutions in PVC containers. International Journal of Pharmaceutics, 54(3), 181-189. Available at: [Link]
-
Martel, S., et al. (2001). [Stability of 5-fluorouracil solutions according to different parameters]. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). A simultaneous estimation, validation and forced degradation studies of 5-fluorouracil and tegafur in a pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. Available at: [Link]
-
Patel, D. R., & Patel, M. M. (2018). Method development, degradation pathway and kinetic of capecitabine. Semantic Scholar. Available at: [Link]
-
GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Available at: [Link]
-
Air Sea Containers. (2025). Impact of Storage Conditions on Drug Shelf Life. Available at: [Link]
-
Feishen. (2024). Different Drug Storage Conditions. Available at: [Link]
-
ResearchGate. (n.d.). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. Available at: [Link]
Sources
- 1. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 5. researchgate.net [researchgate.net]
- 6. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Method development, degradation pathway and kinetic of capecitabine - Int J Pharm Chem Anal [ijpca.org]
- 12. (PDF) Method development, degradation pathway and kinetic of capecitabine [academia.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 18. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 20. ncoda.org [ncoda.org]
- 21. droracle.ai [droracle.ai]
- 22. datasheets.scbt.com [datasheets.scbt.com]
A Researcher's Guide to Navigating the Mass Spectrometry Fragmentation Patterns of Brominated Pyrimidines
In the landscape of pharmaceutical development and chemical analysis, understanding the structural nuances of heterocyclic compounds is paramount. Among these, brominated pyrimidines represent a critical class of molecules, frequently incorporated into drug candidates for their unique physicochemical properties. Mass spectrometry (MS) stands as an indispensable tool for their characterization, with the fragmentation patterns observed providing a veritable fingerprint of their molecular architecture. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of brominated pyrimidines, providing a comparative analysis grounded in experimental data and established mechanistic principles.
The Fundamental Principles of Electron Ionization Mass Spectrometry (EI-MS)
Before delving into the specifics of brominated pyrimidines, it is crucial to grasp the fundamentals of EI-MS. In this technique, a molecule is bombarded with a high-energy electron beam (typically 70 eV). This interaction can dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M+•).[1] The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, more stable charged and neutral fragments.[1] The mass-to-charge ratio (m/z) of these ions is then measured, generating a mass spectrum that plots ion abundance against m/z. The pattern of these fragments provides invaluable information about the molecule's structure.[1]
The Isotopic Signature of Bromine: A Key Diagnostic Tool
A defining characteristic of bromine-containing compounds in mass spectrometry is the presence of two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[2][3] This results in a distinctive isotopic pattern for any bromine-containing fragment. The molecular ion (M+) will appear as a pair of peaks of roughly equal intensity, separated by two mass units (M+ and M+2).[4] This "doublet" is a hallmark of a monobrominated compound and serves as an immediate diagnostic clue for the presence of bromine.[4]
General Fragmentation Pathways of Pyrimidine Derivatives
The fragmentation of the pyrimidine ring itself is a complex process influenced by the nature and position of its substituents. Common fragmentation pathways for the pyrimidine nucleus often involve the loss of small, stable neutral molecules such as HCN, N2, and C2H2.[5][6] The presence of substituents dramatically alters these pathways, often directing the fragmentation to specific bonds.[5][6]
Fragmentation Patterns of Monobrominated Pyrimidines: A Comparative Analysis
To illustrate the fragmentation patterns, let's consider the EI-MS of several monobrominated pyrimidine isomers. The position of the bromine atom on the pyrimidine ring significantly influences the fragmentation cascade.
2-Bromopyrimidine
The mass spectrum of 2-bromopyrimidine is characterized by a prominent molecular ion peak cluster at m/z 158 and 160. A key fragmentation pathway involves the loss of a bromine radical (•Br), leading to the formation of the pyrimidinyl cation at m/z 79. This is often followed by the characteristic loss of HCN, resulting in a fragment at m/z 52.
4-Bromopyrimidine (and 6-Bromopyrimidine)
Due to symmetry, 4- and 6-bromopyrimidine are identical. Their fragmentation is expected to be similar to 2-bromopyrimidine, with a strong molecular ion peak and loss of the bromine atom.
5-Bromopyrimidine
The fragmentation of 5-bromopyrimidine also shows the characteristic molecular ion doublet and the loss of the bromine atom.[7][8] However, the relative intensities of subsequent fragment ions may differ from the 2- and 4-isomers due to the different electronic environment of the C-Br bond.
A crucial fragmentation pathway for many pyrimidine derivatives is the retro-Diels-Alder reaction. For a simple pyrimidine, this would involve the cleavage of the ring to eliminate a molecule of acetylene (C2H2) and a molecule of hydrogen cyanide (HCN). The presence and position of the bromine atom can influence the favorability of this pathway.
Table 1: Key Fragmentation Ions of Monobrominated Pyrimidines
| Compound | Molecular Ion (M+) m/z | [M-Br]+ m/z | [M-HCN]+• m/z | Other Key Fragments m/z |
| 2-Bromopyrimidine | 158/160 | 79 | 131/133 | 52 ([M-Br-HCN]+) |
| 5-Bromopyrimidine | 158/160 | 79 | 131/133 | 52 ([M-Br-HCN]+) |
Note: The relative intensities of these fragments can vary depending on the MS instrument conditions.
The Influence of Additional Substituents
The fragmentation patterns of brominated pyrimidines become more complex with the addition of other functional groups. These substituents can direct fragmentation in predictable ways, providing further structural information.[9] For example, a methyl group can be lost as a methyl radical (•CH3), while a hydroxyl group can be eliminated as a water molecule (H2O).[9][10]
Experimental Protocol for EI-MS Analysis of Brominated Pyrimidines
The following is a generalized protocol for the analysis of brominated pyrimidines using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.[11][12]
1. Sample Preparation:
-
Dissolve the brominated pyrimidine sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[12]
-
Filter the sample if any particulate matter is present.
2. GC-MS Instrument Parameters: [11]
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.[15]
-
-
-
Mass Spectrometer: [16]
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
3. Data Analysis:
-
Identify the peak corresponding to the brominated pyrimidine in the total ion chromatogram (TIC).
-
Examine the mass spectrum of the peak.
-
Identify the molecular ion peaks (M+ and M+2) to confirm the presence of bromine and determine the molecular weight.
-
Analyze the fragmentation pattern, identifying key fragment ions and neutral losses.[17]
-
Compare the observed fragmentation pattern with known fragmentation mechanisms and library spectra to confirm the structure.
Caption: Workflow for the GC-EI-MS analysis of brominated pyrimidines.
Fragmentation Mechanism of 2-Bromopyrimidine
The fragmentation of 2-bromopyrimidine can be visualized as a series of competing and sequential reactions initiated by the high-energy electron impact.[18]
Caption: Proposed fragmentation pathway for 2-bromopyrimidine under EI conditions.
Conclusion
The mass spectrometry fragmentation patterns of brominated pyrimidines are rich with structural information. The characteristic isotopic signature of bromine provides an immediate and unambiguous indication of its presence. By carefully analyzing the molecular ion and the subsequent fragmentation pathways, including the loss of the bromine atom and characteristic neutral molecules like HCN, researchers can confidently elucidate the structure of these important heterocyclic compounds. The combination of gas chromatography for separation and electron ionization mass spectrometry for detection and structural analysis remains a powerful and indispensable tool in the arsenal of the modern analytical and medicinal chemist.
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Parmar, J. M., et al. "Mass spectral fragmentation modes of pyrimidine derivatives." International Journal of ChemTech Research 4.2 (2012): 833-838.
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. [Link]
-
5.2 Mass Spectrometry. (2021, August 11). Chemistry LibreTexts. [Link]
-
Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. [Link]
-
Schaller, C. P. ms isotopes: Br and Cl. College of Saint Benedict and Saint John's University. [Link]
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). In Comprehensive Analytical Chemistry (Vol. 54, pp. 1-36). Elsevier.
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]
- 3M Environmental Laboratory. (n.d.).
- Itälä, E., Ha, D. T., Kooser, K., Rachlew, E., Huels, M., & Kukk, E. (2011). Molecular fragmentation of pyrimidine derivatives following site-selective carbon core ionization. The Journal of chemical physics, 134(15), 154306.
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
5-Bromopyrimidine. PubChem. [Link]
- Shoeb, M., et al. "Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water." Analytical and bioanalytical chemistry 410.12 (2018): 2937-2946.
- Hites, R. A. (2011). Gas chromatography mass spectrometry. In Handbook of instrumental techniques for analytical chemistry (pp. 609-626).
-
5-Bromopyrimidine. SpectraBase. [Link]
-
Clark, J. (2022). fragmentation patterns in mass spectra. Chemguide. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). [Link]
-
Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. article.sapub.org [article.sapub.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
- 15. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. whitman.edu [whitman.edu]
- 18. m.youtube.com [m.youtube.com]
The Critical Role of Crystallography in Advancing 4-Bromo-6-(difluoromethyl)pyrimidine Derivatives for Drug Discovery
A Comparative Guide to Understanding Structure-Activity Relationships
Introduction: The Significance of the 4-Bromo-6-(difluoromethyl)pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its versatile nature, enabling a wide array of biological activities including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3] The 4-Bromo-6-(difluoromethyl)pyrimidine moiety, in particular, has garnered significant interest as a key building block in the synthesis of novel drug candidates. The strategic placement of a bromine atom at the 4-position provides a reactive handle for further chemical modifications, while the difluoromethyl group at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics.
This guide provides a comparative analysis of the structural data of 4-Bromo-6-(difluoromethyl)pyrimidine derivatives and their analogues. While crystallographic data for the specific parent compound and its direct derivatives are not yet publicly available, this guide will leverage data from closely related structures to illustrate the profound impact of single-crystal X-ray diffraction in elucidating structure-activity relationships (SAR). By understanding the three-dimensional arrangement of atoms, researchers can make informed decisions in the design of more potent and selective therapeutic agents.
The Power of a Single Crystal: Why X-ray Crystallography is Indispensable
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a molecule.[4] This experimental science provides a detailed map of electron density within a crystal, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions.[4] In drug discovery, this information is invaluable for:
-
Understanding Ligand-Target Interactions: For enzyme inhibitors or receptor antagonists, a crystal structure of the compound bound to its biological target can reveal the key interactions responsible for its activity. This allows for the rational design of new derivatives with improved binding affinity and selectivity.
-
Guiding Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogues with their corresponding biological activities, researchers can understand how subtle changes in chemical structure translate to changes in potency and selectivity.[1]
-
Optimizing Physicochemical Properties: Crystal packing analysis can provide insights into a compound's solid-state properties, such as solubility and stability, which are critical for drug development.
Comparative Analysis of Pyrimidine Derivative Crystal Structures
While specific crystal structure data for 4-Bromo-6-(difluoromethyl)pyrimidine derivatives is not publicly available, we can draw valuable insights from the crystallographic data of analogous compounds. The following table summarizes key crystallographic parameters for a selection of substituted pyrimidine derivatives, illustrating the type of data that is instrumental in drug design.
| Compound Name | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Interactions | CCDC Deposition No. |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | P2₁/c | 5.586 | 12.188 | 5.922 | 108.97 | N-H···N hydrogen bonding | Not specified |
| 4-chloro-1H-pyrazole | C₃H₃ClN₂ | P-1 | 5.753 | 6.848 | 10.155 | 90.06 | N-H···N hydrogen bonding | Not specified |
| 4-bromo-1H-pyrazole | C₃H₃BrN₂ | P-1 | 5.867 | 6.946 | 10.291 | 90.04 | N-H···N hydrogen bonding | Not specified |
Note: The data presented here for halo-pyrazoles is illustrative of the type of information obtained from X-ray crystallography for heterocyclic compounds and is used as a proxy due to the lack of available data for the target compounds.
Analysis of Structural Data:
The comparison of the isostructural 4-chloro- and 4-bromo-1H-pyrazoles reveals how the substitution of one halogen for another can subtly alter the unit cell dimensions while maintaining the overall crystal packing and hydrogen bonding motifs. In contrast, the 4-iodo-1H-pyrazole adopts a different crystal packing arrangement, highlighting the significant impact that a larger halogen atom can have on intermolecular interactions. These seemingly minor variations can have a profound effect on a molecule's solubility, melting point, and ultimately, its bioavailability. For drug development professionals, this underscores the importance of obtaining crystal structures for lead compounds and their key analogues.
Experimental Protocols: From Synthesis to Single Crystal
The journey from a synthetic concept to a high-quality crystal suitable for X-ray diffraction requires meticulous experimental execution. Below are representative protocols for the synthesis and crystallization of a 4-bromopyrimidine derivative.
Synthesis of 4-Bromo-Substituted Pyrimidines
This protocol is adapted from a general one-pot reaction for the synthesis of 4-bromopyrimidines.
Materials:
-
N-(cyanovinyl)amidine derivative (10 mmol)
-
Saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL)
-
Crushed ice
-
n-hexane for recrystallization
Procedure:
-
To a 50 mL round-bottom flask, add a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL).
-
While stirring at 15-20 °C, add the N-(cyanovinyl)amidine derivative (10 mmol) portion-wise.
-
Continue stirring the resulting mixture at 15-20 °C for 2 hours.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
The 4-bromopyrimidine product will precipitate as a pale yellow solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from n-hexane to obtain pure 4-bromopyrimidine crystals.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining a single crystal of sufficient quality is often the most challenging step. The following methods are commonly employed for the crystallization of pyrimidine derivatives.
Method 1: Slow Evaporation
-
Dissolve the purified 4-bromopyrimidine derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a nearly saturated solution.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette to remove any dust or particulate matter.
-
Transfer the filtered solution to a small, clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. Crystals should form as the solution becomes supersaturated.
Method 2: Vapor Diffusion
-
Prepare a saturated solution of the 4-bromopyrimidine derivative in a "good" solvent (a solvent in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a layer of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
Visualizing the Path to Discovery: A Workflow for Structure-Based Drug Design
The following diagram illustrates a typical workflow for structure-based drug design, a process heavily reliant on crystallographic data.
Caption: A generalized workflow for structure-based drug design.
Conclusion: The Indispensable Role of Crystallography in Pyrimidine-Based Drug Discovery
While the direct crystal structure of 4-Bromo-6-(difluoromethyl)pyrimidine derivatives remains to be elucidated, the principles of structure-based drug design, heavily reliant on X-ray crystallography, are universally applicable. The illustrative examples of related halogenated pyrimidines and other derivatives clearly demonstrate how a deep understanding of a molecule's three-dimensional structure can guide the optimization of lead compounds. For researchers, scientists, and drug development professionals working with this promising scaffold, the pursuit of high-quality single crystals should be a primary objective. The insights gained from such structural data are not merely academic; they are a critical component in the rational design of the next generation of pyrimidine-based therapeutics.
References
- Ahinko, M., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
- Bradbury, R. H., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244.
- Jain, A., et al. (2023). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Kumar, R., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
- Li, J., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646-1657.
- Ma, C., et al. (2025). Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors.
- Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5461.
- Mishra, R., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4039-4057.
- Raval, K., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(7), 859.
- Singh, P. P., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4343-4347.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
- Zaki, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(22), 7599.
Sources
- 1. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
